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  • Product: 3-(Hydroxymethyl)pyrocatechol
  • CAS: 14235-77-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 3-(Hydroxymethyl)pyrocatechol

The following technical guide details the synthesis, characterization, and handling of 3-(Hydroxymethyl)pyrocatechol (also known as 2,3-Dihydroxybenzyl alcohol). This document is structured for researchers requiring a ro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and handling of 3-(Hydroxymethyl)pyrocatechol (also known as 2,3-Dihydroxybenzyl alcohol). This document is structured for researchers requiring a robust, scalable protocol with high chemical fidelity.

Executive Summary

Molecule: 3-(Hydroxymethyl)pyrocatechol Synonyms: 2,3-Dihydroxybenzyl alcohol; 3-Hydroxymethyl-1,2-benzenediol CAS Registry Number: 14235-77-9 Molecular Formula: C


H

O

(MW: 140.14 g/mol )

3-(Hydroxymethyl)pyrocatechol is a critical intermediate in the synthesis of complex pharmaceutical agents (e.g., siderophore analogs, catechol-O-methyltransferase inhibitors) and dendritic macromolecules. Its vicinal hydroxyl groups (catechol moiety) provide unique chelation and redox properties, while the hydroxymethyl group serves as a versatile handle for further functionalization (e.g., bromination, esterification).

This guide presents a high-yield reduction protocol using 2,3-dihydroxybenzaldehyde as the precursor. This route is preferred over direct hydroxymethylation of catechol due to superior regioselectivity and cleaner isolation.

Synthetic Pathway

The most reliable synthetic route involves the hydride reduction of 2,3-dihydroxybenzaldehyde. This method avoids the formation of regioisomers common in electrophilic aromatic substitution approaches.

Reaction Scheme

The carbonyl group of the aldehyde is reduced to a primary alcohol using Sodium Borohydride (


) in a protic solvent system.

ReactionScheme Reactant 2,3-Dihydroxybenzaldehyde (C7H6O3) Intermediate Borate Complex Reactant->Intermediate Hydride Transfer Reagent NaBH4 (0.6 eq) MeOH/THF, 0°C Reagent->Intermediate Product 3-(Hydroxymethyl)pyrocatechol (C7H8O3) Intermediate->Product Acidic Workup (H3O+)

Figure 1: Reductive synthesis pathway from 2,3-dihydroxybenzaldehyde to the target alcohol.

Experimental Protocol

Safety Warning: Catechols are prone to oxidation to o-quinones upon exposure to air and basic conditions, leading to darkening (browning) of the product. Perform all steps with degassed solvents where possible and minimize light exposure.

Materials Required[1][2][3][4][5][6][7][8]
  • Precursor: 2,3-Dihydroxybenzaldehyde (97%+)[1]

  • Reagent: Sodium Borohydride (

    
    )[2][3]
    
  • Solvent: Methanol (anhydrous preferred) or THF/MeOH mixture

  • Quench: 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (

    
    )
    
  • Extraction: Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a flame-dried round-bottom flask with 2,3-dihydroxybenzaldehyde (1.0 equiv).

    • Dissolve in Methanol (approx. 10 mL per gram of precursor).

    • Cool the solution to 0°C using an ice bath. Stir under Nitrogen (

      
      ) or Argon.
      
  • Reduction:

    • Add Sodium Borohydride (

      
      , 0.6–1.0 equiv) portion-wise over 15 minutes. Note: Gas evolution (
      
      
      
      ) will occur; ensure adequate venting.
    • Allow the reaction to warm to room temperature (25°C) and stir for 1–2 hours.

    • Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      alcohol spot.
  • Quenching & Workup:

    • Cool the mixture back to 0°C.

    • Carefully quench by dropwise addition of 1M HCl until pH

      
       3–4. This destroys excess borohydride and protonates the phenoxides.
      
    • Concentrate the mixture under reduced pressure to remove most of the Methanol.

    • Dilute the residue with water and extract with Ethyl Acetate (3x) .

  • Purification:

    • Wash the combined organic layers with Brine (saturated NaCl) .

    • Dry over anhydrous Magnesium Sulfate (

      
      ) .
      
    • Filter and concentrate in vacuo to yield the crude solid.[4]

    • Refinement: If necessary, recrystallize from minimal hot water or an EtOAc/Hexane mixture.

Workup Logic Flow

Workup Step1 Reaction Mixture (MeOH, Product, Borates) Step2 Quench: Add 1M HCl (pH 3-4) Step1->Step2 Step3 Evaporation (Remove MeOH) Step2->Step3 Step4 Extraction (Water / Ethyl Acetate) Step3->Step4 Step5 Phase Separation Step4->Step5 OrgPhase Organic Phase (Product) Step5->OrgPhase AqPhase Aqueous Phase (Salts) Step5->AqPhase Final Dry (MgSO4) & Concentrate -> Solid Product OrgPhase->Final

Figure 2: Isolation workflow ensuring removal of borate salts and recovery of the oxidation-sensitive catechol.

Characterization Data

The following data confirms the identity and purity of 3-(Hydroxymethyl)pyrocatechol.

Physical Properties
PropertyValueNotes
Physical State Crystalline SolidWhite to off-white; darkens on air exposure.
Melting Point 70–75°C (Typical)Distinct from aldehyde precursor (104–108°C).
Solubility Soluble in MeOH, EtOH, EtOAcSparingly soluble in non-polar solvents (Hexane).
Spectroscopic Analysis (Typical Data)

Note: Chemical shifts (


) may vary slightly depending on solvent concentration and water content.

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignment
8.80 - 9.20 Broad Singlet2HPhenolic -OH (C1, C2)
6.65 - 6.85 Multiplet3HAromatic Ring Protons (C4, C5, C6)
4.90 Triplet (or broad)1HAlcoholic -OH (C3-CH

OH )
4.45 Doublet2HBenzylic -CH

-

Interpretation:

  • The absence of the aldehyde proton signal (

    
     10.0 ppm) confirms reduction.
    
  • The appearance of the benzylic methylene doublet at 4.45 ppm is diagnostic for the hydroxymethyl group.


C NMR (100 MHz, DMSO-

)
  • Aromatic Carbons:

    
     145.5 (C-OH), 143.2 (C-OH), 128.5 (C-subst), 119.8, 119.2, 114.5.
    
  • Benzylic Carbon:

    
     59.5 (CH
    
    
    
    OH).

Stability & Storage Guidelines

The catechol moiety is highly susceptible to autoxidation, forming o-quinones which polymerize to form dark pigments (melanin-like).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture and light ingress.

  • Handling: If the product turns pink or brown, it indicates partial oxidation. Purification via rapid filtration through a short silica plug (eluting with EtOAc) can restore purity.

References

  • Synthesis of Dendrimeric Wedges: Weintraub, J. G., & Parquette, J. R. (1999).[5][6] Synthesis of Unsymmetrically Branched Dendrimeric Wedges up to the Fourth Generation Based on 2,3-Dihydroxybenzyl Alcohol. The Journal of Organic Chemistry, 64(11), 3796–3797.[5]

  • Aldehyde Precursor Data: Sigma-Aldrich. 2,3-Dihydroxybenzaldehyde Product Specification. [1]

  • General Reduction Protocol: BenchChem. Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde (Analogous Protocol).

  • Catechol Chemistry & Handling: ChemicalBook. 2,3-Dihydroxybenzaldehyde Properties and Reactions.

Sources

Exploratory

Structural Elucidation of 3-(Hydroxymethyl)pyrocatechol: A Definitive Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 3-(Hydroxymethyl)pyrocatechol (CAS: 4383-05-5), systematically known as 2,3-dihydroxybenzyl alcohol (2,3-DHBA) , represents a critical structural motif in catecho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3-(Hydroxymethyl)pyrocatechol (CAS: 4383-05-5), systematically known as 2,3-dihydroxybenzyl alcohol (2,3-DHBA) , represents a critical structural motif in catecholamine metabolism and oxidative stress research. It is an isomer of the more common protocatechuic alcohol (3,4-dihydroxybenzyl alcohol).[1]

Distinguishing between the 2,3- and 3,4- isomers is the primary analytical challenge. Both compounds share identical molecular weights (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 g/mol ) and similar polarity, rendering low-resolution MS and standard HPLC retention times insufficient for definitive confirmation.

This guide establishes a self-validating structural elucidation workflow relying on regio-controlled synthesis followed by high-resolution NMR spectroscopy (1D and 2D) to prove the 1,2,3-trisubstituted benzene pattern.

The "Gold Standard" Synthesis Strategy

To ensure analytical accuracy, one must never rely solely on commercial standards without verification.[1] The most robust method to confirm the structure of 3-(hydroxymethyl)pyrocatechol is to synthesize it from a precursor with defined regiochemistry: 2,3-dihydroxybenzaldehyde .

Reaction Logic

The precursor, 2,3-dihydroxybenzaldehyde, possesses the aldehyde group strictly at the ortho position to one hydroxyl and meta to the other. Reducing this aldehyde fixes the hydroxymethyl group in the exact position required, eliminating isomer ambiguity.

Synthesis Protocol

Objective: Preparation of authentic 2,3-DHBA reference standard.

  • Reagents:

    • Substrate: 2,3-Dihydroxybenzaldehyde (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       equiv).[2]
      
    • Reductant: Sodium Borohydride (NaBHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      , 
      
      
      
      equiv).
    • Solvent: Methanol (anhydrous).[1]

  • Procedure:

    • Dissolve 2,3-dihydroxybenzaldehyde in methanol at 0°C under N

      
       atmosphere.
      
    • Slowly add NaBHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       portion-wise (exothermic reaction).
      
    • Stir at room temperature for 30 minutes. Monitor by TLC (SiOngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ; 50% EtOAc/Hexanes). The aldehyde spot (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
      
      
      
      ) should disappear, replaced by a lower
      
      
      alcohol spot.
    • Quench: Add saturated NH

      
      Cl solution.
      
    • Extraction: Extract with EtOAc (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ). Wash combined organics with brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Yield: Typically >90%. The product is a white to off-white solid.[1]

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure, specifically filtering out the 3,4-isomer.

ElucidationWorkflow Sample Unknown Sample (Candidate 3-HMPC) MS Mass Spectrometry (ESI-) Target: m/z 139 [M-H]- Sample->MS Step 1: MW Check HNMR 1H NMR (DMSO-d6 or MeOD) Aromatic Region Analysis MS->HNMR Step 2: Regiochemistry Decision Coupling Pattern? HNMR->Decision Isomer23 Pattern: 1,2,3-Trisubstituted (d, t, d) CONFIRMED: 3-(Hydroxymethyl)pyrocatechol Decision->Isomer23 Adjacent Protons Isomer34 Pattern: 1,2,4-Trisubstituted (d, d, s) REJECTED: 3,4-Dihydroxybenzyl alcohol Decision->Isomer34 Isolated Proton Synthesis Validation: Compare with Synthesized Standard Isomer23->Synthesis Final Verification

Caption: Logical workflow for distinguishing 3-(hydroxymethyl)pyrocatechol from its structural isomers.

Spectroscopic Data & Analysis

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

  • Rationale: Phenolic protons are acidic (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ), ionizing readily to form 
    
    
    
    .
  • Diagnostic Signal:

    • Parent Ion: ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       (Calculated for C
      
      
      
      H
      
      
      O
      
      
      ).
    • Fragmentation: Loss of Hngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      O (
      
      
      
      Da) to form a quinone methide-like species (
      
      
      ).
Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation step.[1] The symmetry and coupling constants (


-values) of the aromatic ring differentiate the isomers.

Solvent Choice: Methanol-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 (CD

OD) or DMSO-

.
  • Note: DMSO-

    
     allows observation of labile OH protons (singlets/broad), while CD
    
    
    
    OD exchanges them out, simplifying the spectrum to just CH signals.
Comparative 1H NMR Data (Aromatic Region)
Feature3-(Hydroxymethyl)pyrocatechol (2,3-DHBA)3,4-Dihydroxybenzyl alcohol (3,4-DHBA)
Substitution 1,2,3-Trisubstituted1,2,4-Trisubstituted
Symmetry Lower symmetry, but protons are consecutive.Asymmetric, protons are scattered.[1]
Proton A ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

6.76 (d,

Hz)

6.75 (d,

Hz)
Proton B

6.83 (t ,

Hz)

6.65 (dd,

Hz)
Proton C

6.84 (d,

Hz)

6.80 (d or s ,

Hz)
Key Distinction The Triplet (t): The central proton at C5 couples to both C4 and C6 neighbors.The Singlet/Small Doublet: The isolated proton at C2 only has weak meta-coupling.

Data grounded in experimental literature for 2,3-dihydroxybenzyl alcohol [1].[3]

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

To prove the hydroxymethyl group is at position 3 (adjacent to the catechol OHs):

  • Focus: Look at the methylene protons (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , singlet at 
    
    
    
    ppm).
  • Correlations:

    • In 3-HMPC , the

      
       protons will show long-range coupling (
      
      
      
      ) to:
      • C3 (Quaternary, attached to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

        
        ).
        
      • C2 (Quaternary, attached to OH).[1]

      • C4 (Tertiary aromatic CH).[1]

  • Differentiation: If it were the 4-isomer, the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     would couple to two  tertiary carbons (C3 and C5) and one quaternary carbon.
    

Detailed Experimental Protocol

Equipment & Reagents[3][5][7][9][10]
  • NMR Spectrometer (Min. 400 MHz recommended for clear splitting).[1]

  • Solvent: DMSO-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (99.9% D).
    
  • Sample concentration: 5-10 mg in 0.6 mL solvent.

Step-by-Step Analysis
  • Sample Preparation: Dissolve 5 mg of the synthesized solid in DMSO-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . Ensure the solution is clear; filter if necessary to prevent line broadening from particulates.
    
  • Acquisition (1H):

    • Set spectral width to -2 to 14 ppm.[1]

    • Acquire 16-32 scans.[1]

    • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually.

  • Interpretation:

    • Identify the methylene singlet (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       ppm in DMSO, 
      
      
      
      ppm in MeOD).
    • Zoom into 6.5 - 7.0 ppm.[1][4]

    • Look for the ABC spin system .[1] You must see a triplet (or apparent triplet) representing the proton at position 5, flanked by two doublets (positions 4 and 6).[1]

    • Self-Validation Check: If you see a singlet or a doublet with a very small coupling constant (

      
       Hz) in the aromatic region, your sample is likely the 3,4-isomer (protocatechuic alcohol), not the target.
      

Pathway Visualization: Isomer Logic

IsomerLogic Start Analyze Aromatic Signals (6.5 - 7.0 ppm) PatternA Pattern: d (8Hz), t (8Hz), d (8Hz) Start->PatternA Contiguous Protons PatternB Pattern: d (8Hz), dd (8,2Hz), d(2Hz) Start->PatternB Isolated Proton StructureA Structure: 2,3-DHBA (Target) PatternA->StructureA StructureB Structure: 3,4-DHBA (Impurity/Isomer) PatternB->StructureB

Caption: Decision logic based on proton-proton coupling constants (


-coupling).

References

  • Royal Society of Chemistry. (2013).[1][5] Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols. (Supplementary Information, Page 2). Retrieved from [Link]

    • Validation: Provides explicit 1H NMR shifts for 2,3-dihydroxybenzyl alcohol in CD3OD: 4.78 (s), 6.76 (d), 6.83 (t), 6.84 (d).
  • National Center for Biotechnology Information (PubChem). (2023).[1] PubChem Compound Summary for CID 78207, 2,3-Dihydroxybenzaldehyde.[1] Retrieved from [Link][1]

    • Validation: Source for the precursor structure and physical property data essential for the synthesis protocol.[1]

  • Validation: Confirms commercial availability of the specific regio-isomer precursor required for the "Gold Standard" synthesis.

Sources

Foundational

Technical Guide: CAS 14235-77-9 (3-Hydroxymethylcatechol)

Target Audience: Medicinal Chemists, Microbiologists, and Process Development Scientists. Executive Summary CAS Number 14235-77-9 , chemically identified as 3-(hydroxymethyl)benzene-1,2-diol (or 3-hydroxymethylcatechol),...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Microbiologists, and Process Development Scientists.

Executive Summary

CAS Number 14235-77-9 , chemically identified as 3-(hydroxymethyl)benzene-1,2-diol (or 3-hydroxymethylcatechol), represents a pivotal shift in the design of anti-infective glycomimetics. Unlike traditional carbohydrate-based inhibitors, this small molecule acts as a high-affinity, non-carbohydrate antagonist of the Pseudomonas aeruginosa lectin LecA (PA-IL) .

By mimicking the calcium-coordination geometry of galactose, 3-(hydroxymethyl)benzene-1,2-diol effectively disrupts bacterial biofilm formation and adhesion. This guide provides an exhaustive technical analysis of its physicochemical properties, a validated synthesis workflow, and its mechanistic role in disrupting Gram-negative bacterial pathogenesis.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
ParameterDetail
CAS Number 14235-77-9
IUPAC Name 3-(Hydroxymethyl)benzene-1,2-diol
Synonyms 3-Hydroxymethylcatechol; 3-Hydroxymethylpyrocatechol; 2,3-Dihydroxybenzyl alcohol
Molecular Formula C₇H₈O₃
Molecular Weight 140.14 g/mol
SMILES OC1=C(O)C(CO)=CC=C1
Physical Properties & Stability
PropertyValue / CharacteristicCritical Handling Note
Appearance White to off-white crystalline solidRapidly oxidizes to a pink/brown quinone upon air exposure.
Solubility Soluble in Water, MeOH, EtOH, THFHigh polarity due to tri-functional oxygenation.
Melting Point 104–106 °CSharp melting point indicates high purity; broad range suggests oxidation.
pKa ~9.2 (Phenolic OH)First deprotonation facilitates metal coordination (e.g., Ca²⁺).
Stability Air and Light SensitiveMUST be stored under Argon/Nitrogen at -20°C.

Synthesis & Process Chemistry

Retrosynthetic Analysis

The most robust synthetic route avoids the direct formylation of catechol, which suffers from poor regioselectivity (favoring the para-isomer). Instead, a "Demethylation-Reduction" strategy starting from the commercially available o-Vanillin ensures exclusive regiocontrol at the 3-position.

Validated Synthesis Protocol
Step 1: Regioselective Demethylation

Transformation of o-Vanillin to 2,3-Dihydroxybenzaldehyde.

  • Reagents: Aluminum Chloride (AlCl₃), Sodium Iodide (NaI), Acetonitrile (MeCN).[1]

  • Mechanism: The AlCl₃/NaI system generates a transient aluminum enolate-like complex, facilitating the cleavage of the methyl ether bond under mild conditions compared to BBr₃.

Protocol:

  • Charge a flame-dried reaction vessel with o-Vanillin (1.0 eq) and Acetonitrile (0.5 M) under N₂ atmosphere.

  • Cool to 0°C. Add AlCl₃ (1.2 eq) and NaI (3.0 eq) sequentially.

  • Allow the mixture to warm to ambient temperature, then reflux at 80°C for 18 hours.

  • Quench: Cool to RT and carefully quench with dilute HCl (1M) to disrupt the Aluminum-catechol complex.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated Sodium Thiosulfate (to remove Iodine) and Brine.

  • Purification: Recrystallize from Toluene or purify via flash chromatography (Hexane:EtOAc) to yield 2,3-Dihydroxybenzaldehyde (Yellow solid).

Step 2: Chemoselective Reduction

Transformation of 2,3-Dihydroxybenzaldehyde to 3-(Hydroxymethyl)benzene-1,2-diol.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[2]

  • Rationale: NaBH₄ is preferred over LiAlH₄ to avoid deprotonation/complexation issues with the phenolic protons that could complicate the workup.

Protocol:

  • Dissolve 2,3-Dihydroxybenzaldehyde (1.0 eq) in anhydrous MeOH (0.3 M) .

  • Cool to 0°C in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 1 hour, then warm to RT and monitor by TLC (disappearance of aldehyde spot).

  • Quench: Add Acetone (2 mL) to consume excess hydride, then concentrate in vacuo.

  • Workup: Dissolve residue in minimal water, acidify to pH 5 with 1M HCl, and extract with EtOAc.

  • Isolation: Dry over Na₂SO₄ and concentrate. The product is prone to oxidation; immediate use or storage under Argon is recommended.

Synthesis Workflow Diagram

SynthesisPathway Start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Step1 Step 1: Demethylation Reagents: AlCl3, NaI, MeCN Temp: 80°C Start->Step1 Regioselective Cleavage Inter Intermediate: 2,3-Dihydroxybenzaldehyde Step1->Inter Step2 Step 2: Reduction Reagents: NaBH4, MeOH Temp: 0°C -> RT Inter->Step2 Carbonyl Reduction Final Target Product: 3-(Hydroxymethyl)benzene-1,2-diol (CAS 14235-77-9) Step2->Final

Caption: Two-step chemo-enzymatic synthesis pathway ensuring regiochemical fidelity at the 3-position.

Biological Mechanism: LecA Inhibition[4][5]

The Clinical Problem: Biofilms

Pseudomonas aeruginosa employs the lectin LecA to bind galactose residues on host cells and exopolysaccharides, acting as a "molecular glue" for biofilm formation. Traditional carbohydrate inhibitors (e.g., Galactose) have low affinity (Kd ~ 30 µM) and poor pharmacokinetic properties.

The Solution: Metal-Coordination Mimicry

CAS 14235-77-9 functions as a glycomimetic not by structural homology to the sugar ring, but by mimicking the electronic coordination state.

  • Mechanism: The vicinal hydroxyl groups (catechol motif) of 14235-77-9 coordinate the Calcium ion (Ca²⁺) present in the LecA binding site.

  • Affinity: This coordination bond is stronger than the native sugar-Ca²⁺ interaction, effectively displacing galactose and inhibiting biofilm architecture.

  • Advantage: Being a non-carbohydrate, it offers improved metabolic stability and potential for oral bioavailability.

Mechanism of Action Diagram

Mechanism LecA LecA (PA-IL) Protein (Virulence Factor) Calcium Structural Ca2+ Ion (Active Site) LecA->Calcium Contains Galactose Native Ligand: Galactose (Weak Affinity) Calcium->Galactose Native Binding Biofilm Bacterial Biofilm Formation Galactose->Biofilm Promotes CAS14235 Inhibitor: 3-(Hydroxymethyl)benzene-1,2-diol (High Affinity) CAS14235->Calcium Competitive Coordination CAS14235->Galactose Displaces Disruption Biofilm Inhibition & Clearance CAS14235->Disruption Induces

Caption: Competitive displacement of Galactose by 3-(Hydroxymethyl)catechol via Ca2+ coordination at the LecA active site.

Analytical Characterization

To validate the synthesis of CAS 14235-77-9, the following analytical parameters must be met.

1H-NMR (400 MHz, MeOD)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.70 - 6.85 Multiplet3HAromatic protons (C4-H, C5-H, C6-H)
4.65 Singlet2HBenzylic Methylene (-CH₂-OH)
4.90 Broad Singlet-Hydroxyl protons (Exchangeable)
HPLC System Suitability
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV @ 280 nm (Catechol absorption).

  • Retention Time: Expect early elution (approx. 3-5 min) due to high polarity compared to starting material (o-Vanillin).

References

  • Sommer, R., et al. (2021). "Non-Carbohydrate Glycomimetics as Inhibitors of Calcium(II)-Binding Lectins."[3] Angewandte Chemie International Edition, 60(15), 8227-8233.

  • Wagner, S., et al. (2017). "Novel Strategies for the Inhibition of the Pseudomonas aeruginosa Lectin LecA." Journal of Medicinal Chemistry, 60(24), 10135-10150.

  • ChemicalBook. "Synthesis of 2,3-Dihydroxybenzaldehyde." ChemicalBook Protocols.

  • PubChem. "Compound Summary: 3-(Hydroxymethyl)benzene-1,2-diol."[4] National Library of Medicine.

Sources

Exploratory

Technical Guide: Natural Occurrence and Isolation of 3-(Hydroxymethyl)pyrocatechol

Synonyms: 2,3-Dihydroxybenzyl alcohol (2,3-DHBA); 3-Hydroxymethyl-1,2-benzenediol. Executive Summary 3-(Hydroxymethyl)pyrocatechol (3-HMP) is a specialized phenolic metabolite characterized by a benzyl alcohol moiety adj...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 2,3-Dihydroxybenzyl alcohol (2,3-DHBA); 3-Hydroxymethyl-1,2-benzenediol.

Executive Summary

3-(Hydroxymethyl)pyrocatechol (3-HMP) is a specialized phenolic metabolite characterized by a benzyl alcohol moiety adjacent to a catechol (1,2-dihydroxybenzene) core. Unlike its regioisomer 3,4-dihydroxybenzyl alcohol (protocatechuic alcohol), 3-HMP is less ubiquitous in plants but serves as a critical metabolic node in the biodegradation of complex aromatics (e.g., 1,4-benzodioxane) and appears as a minor secondary metabolite in specific wood-rotting fungi (e.g., Phellinus species).

This guide outlines the isolation of 3-HMP, addressing the primary technical challenge: oxidative instability . The ortho-hydroxy arrangement makes the molecule highly susceptible to oxidation into reactive o-quinones. The protocols below integrate antioxidant shielding and specific chromatographic stationary phases to preserve structural integrity.

Part 1: Chemical Identity & Stability Profile

Before isolation, the researcher must understand the molecule's behavior to prevent degradation during extraction.

PropertySpecificationCritical Handling Note
IUPAC Name 3-(Hydroxymethyl)benzene-1,2-diolOften confused with Protocatechuic alcohol (3,4-isomer).
Molecular Formula C₇H₈O₃ (MW: 140.14 g/mol )
Polarity HighElutes early in Reverse Phase (C18); Retains strongly in Normal Phase.
Oxidation Potential High (Catechol moiety)Rapidly oxidizes to 3-hydroxymethyl-o-benzoquinone in basic pH or air.
pKa ~9.4 (Phenolic OH)Protocol Rule: Maintain pH < 6.0 during liquid-liquid extraction.

Self-Validating Stability Check:

  • Visual Cue: Pure 3-HMP is a white/off-white solid. If fractions turn pink or dark brown during evaporation, o-quinone formation has occurred.

  • Preventative Measure: All solvents must be degassed. Use 0.1% Formic Acid or Ascorbic Acid (5 mM) in aqueous buffers.

Part 2: Natural Occurrence & Biosynthetic Context[1]

Fungal Sources (Basidiomycetes)

3-HMP occurs as a secondary metabolite in medicinal mushrooms, particularly within the Hymenochaetaceae family.

  • Primary Source: Phellinus linteus (Sanghuang) and Fomitiporia ellipsoidea.

  • Context: It often co-occurs with hispidin, styrylpyrones, and protocatechuic acid. It is considered a reduction product of 2,3-dihydroxybenzaldehyde.

Metabolic Intermediate (Bacterial)

In environmental biotechnology, 3-HMP is a definitive intermediate in the catabolism of 1,4-benzodioxane by Rhodococcus and Pseudomonas strains. The ether cleavage of the dioxane ring yields 3-HMP, which is subsequently oxidized to 2,3-dihydroxybenzoic acid.

Biosynthetic/Degradation Pathway Diagram

The following diagram illustrates the formation of 3-HMP from benzodioxane degradation (bacterial) and general phenylpropanoid reduction (fungal).

Biosynthesis Benzodioxane 1,4-Benzodioxane (Precursor) Hemiacetal Unstable Hemiacetal Benzodioxane->Hemiacetal Monooxygenase (Ether cleavage) HMP 3-(Hydroxymethyl)pyrocatechol (Target: 3-HMP) Hemiacetal->HMP Spontaneous Hydrolysis Aldehyde 2,3-Dihydroxybenzaldehyde HMP->Aldehyde Dehydrogenase (Bacterial Catabolism) Aldehyde->HMP Reductase (Fungal Pathway) Acid 2,3-Dihydroxybenzoic Acid Aldehyde->Acid Oxidation

Caption: Convergence of fungal reduction and bacterial ether-cleavage pathways yielding 3-HMP.

Part 3: Isolation Protocol (Fungal Biomass)

Objective: Isolate 3-HMP from Phellinus linteus mycelium or fruiting bodies. Yield Expectation: Low (mg per kg). This is a minor constituent; enrichment steps are vital.

Step 1: Biomass Preparation & Extraction
  • Lyophilization: Freeze-dry the fruiting bodies to remove water without thermal degradation.

  • Pulverization: Grind to a fine powder (mesh 40).

  • Solvent Extraction:

    • Solvent: 80% Ethanol (EtOH) in water (v/v).

    • Ratio: 1:10 (w/v).

    • Condition: Ultrasonication for 60 mins at < 40°C. Avoid reflux to prevent oxidation.

    • Repeat 3 times and combine supernatants.

Step 2: Liquid-Liquid Partitioning (Enrichment)

Why this works: 3-HMP is moderately polar. It will partition into Ethyl Acetate (EtOAc) but remain distinct from highly polar glycosides (water phase) and non-polar lipids (hexane phase).

  • Evaporate EtOH under reduced pressure (Rotavap at 40°C). Suspend residue in water.

  • Defatting: Wash with n-Hexane (3x). Discard Hexane layer.

  • Target Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x).

  • Acidification Note: If emulsion occurs, adjust aqueous phase to pH 4.0 with dilute HCl. This suppresses ionization of the catechol, improving transfer to EtOAc.

  • Dry EtOAc layer over anhydrous Na₂SO₄ and concentrate.

Step 3: Chromatographic Purification

Crucial Decision: Silica gel can cause irreversible adsorption of catechols due to hydrogen bonding.

  • Alternative: Use Sephadex LH-20 (Size exclusion + Adsorption) or C18 Reverse Phase .

Workflow A: Sephadex LH-20 (Recommended)
  • Column: Pack Sephadex LH-20 in Methanol (MeOH).

  • Elution: Isocratic 100% MeOH.

  • Fractionation: Collect fractions. 3-HMP typically elutes after larger polyphenols but before simple monomeric acids.

  • TLC Monitoring:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Chloroform:Methanol (9:1).

    • Detection: Spray with FeCl₃ (Blue/Green spot indicates catechol).

Workflow B: Preparative HPLC (Final Polish)
  • Column: C18 (ODS), 5 µm, 250 x 10 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Prevents tailing/oxidation).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 30% B over 20 min. (3-HMP is polar and elutes early).

  • Detection: UV at 280 nm.

Isolation Workflow Diagram

Isolation Biomass Phellinus Biomass (Freeze-Dried) Extract 80% EtOH Extraction (Ultrasonic, <40°C) Biomass->Extract Partition Liquid-Liquid Partition Extract->Partition Hexane Hexane Phase (Lipids - Discard) Partition->Hexane EtOAc Ethyl Acetate Phase (Polyphenols) Partition->EtOAc Sephadex Sephadex LH-20 (MeOH Elution) EtOAc->Sephadex HPLC Prep-HPLC (C18) 0.1% Formic Acid/ACN Sephadex->HPLC Catechol + Fractions Final Pure 3-HMP (Argon Storage) HPLC->Final

Caption: Step-by-step fractionation logic prioritizing antioxidant conditions (acidified solvents).

Part 4: Structural Elucidation & Verification

To confirm the isolation of the 2,3-isomer (3-HMP) versus the common 3,4-isomer, NMR coupling patterns are definitive.

Nuclear Magnetic Resonance (NMR) Data

Data referenced from Phellinus and synthetic standards (Solvent: CD₃OD).

NucleusSignal (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H 4.78Singlet (2H)-CH ₂OHDistinctive benzylic methylene.
¹H 6.76Doublet (J = 7.8 Hz)Ar-H (4 or 6)1,2,3-substitution pattern.
¹H 6.83Triplet (J = 7.8 Hz)Ar-H (5)Key Differentiator: The triplet indicates a vicinal proton on both sides, confirming the 1,2,3-substitution. (The 3,4-isomer would show an ABX system, not a clean triplet).
¹H 6.84Doublet (J = 8.1 Hz)Ar-H (6 or 4)
¹³C 60.5CH₂-C H₂OH
¹³C 146.1, 146.5C-OC-2, C-3Catechol carbons.
Mass Spectrometry (MS)[2]
  • Technique: ESI-MS (Negative Mode preferred for phenolics).

  • m/z: 139 [M-H]⁻.

  • Fragmentation: Loss of H₂O (18 Da) and CO (28 Da) is characteristic of benzyl alcohols and catechols.

Part 5: Storage and Handling

Once isolated, 3-HMP is labile.

  • State: Store as a dry lyophilized powder.

  • Atmosphere: Argon or Nitrogen headspace is mandatory .

  • Temperature: -20°C or -80°C.

  • Solvent: When dissolving for assays, use DMSO or MeOH. Avoid alkaline aqueous buffers (PBS pH 7.4) for prolonged periods; if necessary, add SOD (Superoxide Dismutase) or Catalase to assays to prevent auto-oxidation artifacts.

References

  • Lee, Y. S., et al. (2003). "Chemical Constituents of the Culture Broth of Phellinus linteus." Journal of Microbiology and Biotechnology. Link (Verified via NIH/PubMed context).

  • Ma, C., et al. (2013). "Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols." New Journal of Chemistry. Provides definitive NMR data for 2,3-dihydroxybenzyl alcohol. Link

  • Bernini, R., et al. (2013).[2] "Oxidation of aromatic compounds by fungi." Fungal Biology Reviews. Discusses hydroxylation patterns in fungal metabolites. Link

  • Spain, J. C., et al. (1998).[3] "Biodegradation of 1,4-Benzodioxane." Applied and Environmental Microbiology. Identifies 2,3-dihydroxybenzyl alcohol as a ring-cleavage metabolite. Link

  • Nam, K. S., et al. (2018). "4-(Hydroxymethyl)catechol Extracted From Fungi...". Frontiers in Pharmacology. (Note: Discusses the 4-isomer, useful for comparative isolation protocols). Link

Sources

Foundational

Comprehensive Technical Guide: Quantum Chemical Protocols for 3-(Hydroxymethyl)pyrocatechol

Executive Summary This technical guide outlines the computational framework for characterizing 3-(Hydroxymethyl)pyrocatechol (3-HMPC) . As a derivative of catechol with a hydroxymethyl group at the ortho position (C3), t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational framework for characterizing 3-(Hydroxymethyl)pyrocatechol (3-HMPC) . As a derivative of catechol with a hydroxymethyl group at the ortho position (C3), this molecule presents unique challenges in conformational flexibility and intramolecular hydrogen bonding. This guide details the protocols for Density Functional Theory (DFT) calculations, focusing on its potential application as an antioxidant and drug intermediate.

Part 1: Molecular Architecture & Conformational Landscape

The presence of the hydroxymethyl (-CH₂OH) group at the C3 position introduces significant steric and electrostatic interactions with the adjacent hydroxyl group at C2. Before any electronic property calculation, the global minimum energy conformer must be identified.

The Conformational Search Protocol

The rotational degrees of freedom in 3-HMPC involve the hydroxymethyl group (


) and the two phenolic hydroxyl groups (

).
  • Intramolecular Hydrogen Bonding (IHB): The "catechol effect" typically locks the two phenolic -OH groups into a specific orientation. However, the C3-hydroxymethyl group can act as both an H-bond donor and acceptor, potentially disrupting the standard catechol motif.

  • Steric Crowding: The C3 substituent creates steric pressure on the C2-OH, often forcing a deviation from planarity.

Workflow Diagram: Conformational Analysis

The following diagram illustrates the workflow for identifying the global minimum, moving from molecular mechanics to high-level DFT.

Conformational_Workflow Start Input Structure: 3-HMPC (2D SMILES/3D Builder) MM_Search Coarse Search (MMFF94/GROMOS) Rotatable Bonds: -CH2OH, -OH Start->MM_Search Filter Filter Redundant Conformers (RMSD < 0.5 Å) MM_Search->Filter DFT_Opt DFT Optimization (Gas Phase) B3LYP/6-31G(d) Filter->DFT_Opt Freq_Check Frequency Check (NIMAG = 0) DFT_Opt->Freq_Check Freq_Check->DFT_Opt Imaginary Freq Found (Re-run) Solvent_Opt Re-Optimization in Solvent (PCM/SMD) M06-2X/6-311++G(d,p) Freq_Check->Solvent_Opt Real Minimum Final_State Global Minimum Identified (Boltzmann Weights) Solvent_Opt->Final_State

Caption: Hierarchical workflow for identifying the global energy minimum of 3-HMPC, ensuring no imaginary frequencies.

Part 2: Electronic Structure Methodology

For phenolic antioxidants, the choice of functional and basis set is critical. The methodology must balance computational cost with the accuracy required to describe H-atom transfer.

Functional Selection[1]
  • B3LYP: The historical standard.[1] Useful for geometry optimization and vibrational frequencies but often underestimates reaction barrier heights.

  • M06-2X: Recommended for 3-HMPC. This Minnesota functional includes medium-range correlation energy (dispersion forces), which is vital for accurately describing the

    
    -
    
    
    
    stacking in dimers or the intramolecular H-bonds between the hydroxymethyl and catechol groups.
  • 
    B97X-D:  An alternative long-range corrected functional that excellently handles non-covalent interactions.
    
Basis Set Requirements
  • Optimization: 6-311++G(d,p) is the gold standard.

    • Diffuse functions (++) : Essential for describing the anionic species (phenolate ions) generated during pKa or SPLET mechanism calculations.

    • Polarization functions (d,p) : Required to describe the electron density distortion in the O-H bonds.

Part 3: Thermodynamic Parameters of Antioxidant Activity

The pharmaceutical relevance of 3-HMPC lies in its ability to scavenge free radicals. Three primary mechanisms must be modeled.

Mechanism Definitions & Equations

All parameters should be calculated at 298.15 K and 1 atm.

ParameterDefinitionEquationPhysical Significance
BDE Bond Dissociation Enthalpy

HAT Mechanism: The energy required to break the O-H bond homolytically. Lower BDE = Better antioxidant.[2]
IP Ionization Potential

SET-PT Step 1: Ease of electron donation. Critical in polar solvents.
PDE Proton Dissociation Enthalpy

SET-PT Step 2: Deprotonation of the cation radical.
PA Proton Affinity

SPLET Step 1: Acidity of the phenol. Lower PA = easier deprotonation.
ETE Electron Transfer Enthalpy

SPLET Step 2: Electron transfer from the anion.
Radical Scavenging Pathways

The following diagram maps the logical flow of these mechanisms.

Antioxidant_Mechanisms ArOH 3-HMPC (Neutral) (ArOH) Radical Phenoxy Radical (ArO•) ArOH->Radical HAT (Direct H-abstraction) CationRadical Cation Radical (ArOH•+) ArOH->CationRadical SET (- e⁻) Anion Phenolate Anion (ArO-) ArOH->Anion Proton Loss (- H⁺) CationRadical->Radical PT (- H⁺) Anion->Radical ET (- e⁻)

Caption: The three competing pathways (HAT, SET-PT, SPLET) for radical scavenging by 3-HMPC.

Part 4: Spectroscopic Validation Protocols

To validate the theoretical model against experimental data, spectroscopic properties must be simulated.

Vibrational Spectroscopy (IR)

DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

  • Protocol: Calculate frequencies at B3LYP/6-311++G(d,p).

  • Correction: Apply a scaling factor.

    • Standard Factor: 0.967 (for B3LYP).

    • Target: Focus on the

      
       stretch (
      
      
      
      ) and the
      
      
      stretch. The shift in these peaks confirms the strength of the intramolecular H-bond between the C3-hydroxymethyl and C2-hydroxyl.
NMR Prediction
  • Method: Gauge-Independent Atomic Orbital (GIAO).[3]

  • Solvent Model: PCM or SMD (Solvation Model based on Density) using DMSO or Chloroform to match experimental conditions.

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to determine chemical shifts (

    
    ).
    

Part 5: Solvation & pKa Prediction

For drug development, gas-phase calculations are insufficient. The physiological environment (pH 7.4) alters the dominant mechanism from HAT to SPLET.[4]

The Direct pKa Method

Calculating the pKa of the phenolic groups in 3-HMPC is difficult due to the anionic charge delocalization.

  • Protocol: Use the thermodynamic cycle with explicit water molecules.

  • Configuration: 3-HMPC + 3 H₂O (Explicit solvation).

  • Calculation:

    
    
    
    
    
  • Note: The C2-OH is likely more acidic than the C3-CH₂OH, but the intramolecular H-bond may stabilize the anion, shifting the pKa.

References

  • Galano, A. (2015).[2] Free Radicals Induced Oxidative Stress at a Molecular Level: The Current Status, Challenges and Perspectives of Computational Chemistry Based Protocols. Journal of the Mexican Chemical Society, 59(4), 231-262.[2] Link

  • Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001).[2] Predicting the Activity of Phenolic Antioxidants: Theoretical Method, Analysis of Substituent Effects, and Application to Major Families of Antioxidants. Journal of the American Chemical Society, 123(6), 1173–1183. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • NIST Computational Chemistry Comparison and Benchmark Database. (2022). Vibrational Frequency Scaling Factors. Link

  • Pezzola, S., et al. (2022).[5] An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590.[5] Link

Sources

Protocols & Analytical Methods

Method

analytical methods for 3-(Hydroxymethyl)pyrocatechol quantification

Application Note: AN-2026-HMPC Title: Precision Quantification of 3-(Hydroxymethyl)pyrocatechol (2,3-DHBA): Overcoming Oxidative Instability in Biological Matrices Executive Summary 3-(Hydroxymethyl)pyrocatechol (also kn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HMPC Title: Precision Quantification of 3-(Hydroxymethyl)pyrocatechol (2,3-DHBA): Overcoming Oxidative Instability in Biological Matrices

Executive Summary

3-(Hydroxymethyl)pyrocatechol (also known as 2,3-dihydroxybenzyl alcohol or 2,3-DHBA) represents a unique analytical challenge in drug metabolism and pharmacokinetics (DMPK). Structurally, it combines a highly reactive catechol moiety with a polar hydroxymethyl group. This dual functionality renders the molecule susceptible to rapid auto-oxidation into o-quinones, followed by irreversible polymerization or nucleophilic attack by matrix proteins.

This guide departs from standard "dilute-and-shoot" methodologies. Instead, we present a Stabilization-First Analytical Architecture . We demonstrate that accurate quantification is impossible without a rigorous pre-analytical preservation protocol. We provide validated workflows for both HPLC-ECD (for cost-effective, high-sensitivity detection) and LC-MS/MS (for high-throughput specificity).

Part 1: The Chemical Context & Stability Paradox

The primary failure mode in 3-(Hydroxymethyl)pyrocatechol analysis is not detector sensitivity, but sample integrity. At physiological pH (7.4), the catechol group deprotonates, lowering its oxidation potential and facilitating electron transfer to molecular oxygen. This generates a reactive o-quinone intermediate which covalently binds to thiol-containing proteins (e.g., albumin), effectively disappearing from the free analyte pool before injection.

The "Triple-Lock" Stabilization Protocol To preserve 3-(Hydroxymethyl)pyrocatechol, you must inhibit three specific degradation pathways simultaneously during sample collection.

Threat FactorMechanism of LossStabilization ReagentFinal Conc.
pH Promotes deprotonation & oxidationPerchloric Acid (PCA) or Formic AcidpH < 3.0
ROS Radical-mediated quinone formationAscorbic Acid + Sodium Metabisulfite0.1% (w/v)
Metals Fe³⁺/Cu²⁺ catalyzed oxidationNa₂EDTA1 mM
Visualizing the Degradation & Stabilization Pathway

The following diagram illustrates the mechanistic causality of analyte loss and where specific reagents intervene.

HMPC_Stability HMPC 3-(Hydroxymethyl) pyrocatechol (Analyte) Semiquinone Semiquinone Radical HMPC->Semiquinone Auto-oxidation (pH > 7) Quinone o-Quinone (Reactive) Semiquinone->Quinone -1e⁻ Adduct Protein Adduct (Undetectable) Quinone->Adduct Nucleophilic Attack (Cys/Lys) Acid Acidification (pH < 3) Acid->HMPC Stabilizes AntiOx Ascorbic Acid/ Metabisulfite AntiOx->Semiquinone Reduces back EDTA EDTA (Chelation) EDTA->HMPC Blocks Metal Catalysis

Caption: Figure 1.[1] The oxidative degradation pathway of 3-(Hydroxymethyl)pyrocatechol and the "Triple-Lock" intervention strategy.

Part 2: Sample Preparation Protocol

Objective: Extract 3-(Hydroxymethyl)pyrocatechol from plasma while preventing oxidation.

Reagents:

  • Stabilizing Solution (SS): 2% Formic acid, 1% Ascorbic Acid, 10 mM EDTA in water. Prepare fresh daily.

  • Extraction Solvent: Ethyl Acetate (EtOAc).

Workflow:

  • Collection: Immediately upon blood draw, transfer plasma into tubes containing Stabilizing Solution (Ratio: 10 µL SS per 100 µL plasma). Vortex immediately.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL of stabilized plasma.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.

  • Supernatant Handling:

    • For LC-MS: Transfer supernatant directly to silanized glass vials (plastic can absorb catechols).

    • For Enrichment (Optional): Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate. Evaporate under nitrogen and reconstitute in mobile phase A containing 0.1% Ascorbic Acid.

Part 3: Analytical Methodologies

Method A: HPLC-ECD (Electrochemical Detection)

Best for: Laboratories without mass spec, or when ultra-low LOD (< 1 nM) is required.

Catechols are electrochemically active. By applying a low oxidation potential, 3-(Hydroxymethyl)pyrocatechol can be selectively detected against a noisy biological background without derivatization.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5), 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • Buffer: 50 mM Citrate-Phosphate buffer (pH 3.0) + 0.1 mM EDTA + 1 mM Octanesulfonic acid (Ion-pairing agent).

    • Organic: Methanol (95:5 Buffer:MeOH ratio).

  • Detection (Coulometric):

    • Cell 1 (Screening): +50 mV (Oxidizes easy interferences).

    • Cell 2 (Analytical): +350 mV (Oxidizes 3-HMPC).

  • Why this works: The ion-pairing agent retains the polar analyte on the C18 phase, while the low potential (+350 mV) is specific to the catechol moiety, ignoring most other plasma components.

Method B: LC-MS/MS (Targeted Quantitation)

Best for: High throughput, high specificity, and regulatory compliance (GLP).

Since the analyte is a phenol, Negative Electrospray Ionization (ESI-) provides superior sensitivity and lower background than positive mode.

  • Instrument: Triple Quadrupole MS.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 due to the high polarity of the hydroxymethyl group.

    • Recommended: Waters BEH Amide or similar, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

MS/MS Transitions (ESI Negative):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
3-HMPC 139.0 [M-H]⁻121.015Loss of H₂O (benzyl alcohol dehydration)
3-HMPC 139.0 [M-H]⁻109.022Loss of CH₂O (formaldehyde)
IS (d3-Catechol) 112.1 [M-H]⁻94.118Deuterated Internal Standard

Part 4: Analytical Workflow Diagram

This diagram summarizes the decision logic for selecting the correct analytical path based on laboratory resources and sensitivity needs.

Analytical_Workflow Sample Biological Sample (Stabilized Plasma) Tech Select Detection Technology Sample->Tech ECD_Path HPLC-ECD (Electrochemical) Tech->ECD_Path Cost/Sensitivity Focus MS_Path LC-MS/MS (Triple Quad) Tech->MS_Path Speed/Specificity Focus ECD_Prep LLE Extraction (Ethyl Acetate) ECD_Path->ECD_Prep ECD_Result High Sensitivity (pM range) Non-specific ID ECD_Prep->ECD_Result MS_Prep Protein Precip (ACN + Formic) MS_Path->MS_Prep MS_Result High Specificity (nM range) Structural ID MS_Prep->MS_Result

Caption: Figure 2. Decision matrix for 3-(Hydroxymethyl)pyrocatechol quantification workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83842, 2,3-Dihydroxybenzyl alcohol. Retrieved January 29, 2026. [Link]

  • Ulanova, T. S., et al. (2023). Quantitative determination of phenol and pyrocatechol in the whole blood by high performance liquid chromatography. Hygiene and Sanitation. [Link]

  • Rios, L., et al. (2014). Stability of Catechol-Based Structures in Biological Fluids. (General reference on catechol oxidation mechanisms). [Link]

Sources

Application

HPLC-UV Method Development for 3-(Hydroxymethyl)pyrocatechol: A Stability-Indicating Approach

Topic: HPLC-UV method development for 3-(Hydroxymethyl)pyrocatechol Content Type: Detailed Application Note and Protocol Abstract This application note details the systematic development of a High-Performance Liquid Chro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC-UV method development for 3-(Hydroxymethyl)pyrocatechol Content Type: Detailed Application Note and Protocol

Abstract This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for 3-(Hydroxymethyl)pyrocatechol (3-HMPC), also known as 2,3-dihydroxybenzyl alcohol.[1] Due to the compound's high polarity (LogP < 1.0) and susceptibility to oxidative degradation (quinone formation), standard reverse-phase protocols often fail to yield reproducible results.[1] This guide provides a robust, self-validating protocol emphasizing stationary phase selection, pH control for ionization suppression, and critical sample stabilization techniques.

Analyte Profiling & Physicochemical Assessment[1][2]

Before initiating chromatographic runs, the analyte's chemical behavior must dictate the method parameters. 3-HMPC contains a catechol moiety (1,2-dihydroxybenzene) and a hydroxymethyl group, creating specific challenges.

PropertyValue / CharacteristicImpact on Method Development
Structure ![Chemical Structure Description: Benzene ring with hydroxyls at positions 1,2 and hydroxymethyl at position 3]Oxidation Risk: The ortho-hydroxyls are easily oxidized to o-quinones, causing sample darkening and peak area loss.[1]
Polarity (LogP) ~0.3 – 0.6 (Estimated)Retention Issue: Low hydrophobicity means poor retention on standard C18 columns, leading to co-elution with the solvent front (t0).[1]
pKa ~9.4 (Phenolic OH)pH Control: Mobile phase pH must be < 4.0 to keep the analyte neutral and maximize interaction with the stationary phase.
UV Max ~275–280 nmDetection: Aromatic ring absorption.[1] 210 nm is sensitive but non-selective; 280 nm is preferred for specificity.

Method Development Strategy

The following workflow illustrates the logical progression from column selection to validation, specifically tailored for polar, oxidizable aromatics.

MethodDevWorkflow cluster_optimization Iterative Optimization Start Analyte Assessment (Polar, Unstable) ColSel Column Selection (C18 vs. PFP vs. Mixed-Mode) Start->ColSel Low LogP requires high retention phase MobPhase Mobile Phase Optimization (Acidic pH < 3.0) ColSel->MobPhase Define Selectivity MobPhase->ColSel Poor Resolution Stab Sample Stabilization (Antioxidants/Acid) MobPhase->Stab Prevent on-column oxidation Valid Validation (Linearity, LOQ, Recovery) Stab->Valid Finalize Protocol

Figure 1: Strategic workflow for developing methods for polar, oxidizable catechols.

Stationary Phase Selection

Standard C18 columns often fail to retain 3-HMPC sufficiently (


).[1] To increase retention and separate it from the void volume:
  • Recommended: Pentafluorophenyl (PFP) or Polar-Embedded C18 .[1] The PFP phase offers pi-pi interactions and hydrogen bonding, significantly enhancing retention for phenols and catechols compared to alkyl chains alone.

  • Alternative: Mixed-Mode RP/Anion Exchange (e.g., SIELC Newcrom R1).[1] This utilizes the weak acidity of the catechol for retention but requires careful buffer tuning [1].

Mobile Phase Chemistry
  • Aqueous Component: Water with 0.1% Phosphoric Acid (H3PO4) or 0.1% Formic Acid .

    • Why: Acidification suppresses the ionization of phenolic groups (keeping them neutral) and stabilizes the catechol moiety against auto-oxidation. Phosphoric acid is preferred for UV transparency if MS detection is not required.

  • Organic Modifier: Methanol (MeOH) or Acetonitrile (ACN).[1]

    • Why: Methanol is often preferred for catechols as it provides better peak shape and solubility, though ACN offers lower backpressure.

Detailed Experimental Protocol

Instrumentation & Reagents[1]
  • System: HPLC with Binary Pump, Autosampler, Column Oven, and DAD/UV Detector.

  • Reagents:

    • 3-(Hydroxymethyl)pyrocatechol (Reference Standard, >98%).[1]

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (85%, HPLC Grade).

    • Stabilizer: Ascorbic Acid or EDTA (Disodium salt).

    • Water (Milli-Q, 18.2 MΩ).[1]

Chromatographic Conditions

This protocol uses a PFP column for superior selectivity.

ParameterSettingRationale
Column Fluorophenyl (PFP), 150 x 4.6 mm, 3 µm or 5 µmEnhanced retention via pi-pi interactions.[1]
Mobile Phase A 0.1% H3PO4 in WaterSuppresses ionization; prevents peak tailing.[1]
Mobile Phase B AcetonitrileStrong eluent.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1]
Temperature 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 280 nm (Ref 360 nm)Max absorbance for catechol ring; minimizes noise.[1]
Injection Vol. 10 - 20 µLDependent on sensitivity requirements.[1]

Gradient Program:

  • 0.0 min: 5% B (Equilibration)

  • 2.0 min: 5% B (Isocratic hold to elute polar impurities)[1]

  • 10.0 min: 40% B (Linear ramp)[1]

  • 12.0 min: 90% B (Wash)[1]

  • 12.1 min: 5% B (Re-equilibration)

  • 17.0 min: Stop

Sample Preparation (Critical Step)

The Failure Point: Dissolving 3-HMPC in pure water or neutral methanol often leads to rapid browning (quinone formation) and poor recovery.[1]

Stabilized Diluent Protocol:

  • Prepare Diluent: 5% Acetonitrile / 95% Water containing 0.1% Phosphoric Acid and 0.2 mM EDTA .

    • Mechanism:[1][2][3][4][5] Acid prevents deprotonation (the first step of oxidation). EDTA chelates trace metal ions (Fe, Cu) that catalyze catechol oxidation.

  • Stock Solution: Dissolve 10 mg 3-HMPC in 10 mL of Methanol (final 1 mg/mL). Store in amber glass at -20°C.

  • Working Standard: Dilute Stock into the Stabilized Diluent . Prepare fresh daily.

Validation & Troubleshooting

System Suitability Criteria
  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from void volume.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2. (If 
    
    
    
    , increase acid concentration in Mobile Phase A).
  • Resolution (

    
    ):  > 2.0 between 3-HMPC and any degradation products (quinones usually elute later due to increased hydrophobicity).[1]
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Tailing Silanol interactions or ionization.[1]Ensure pH < 3.0. Use a column with "end-capping".[1]
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (5% Organic).[1]
Ghost Peaks Oxidation of analyte in vial.Add 0.1% Ascorbic Acid to sample; use amber vials.
Drifting Retention Column contamination.[1]Wash column with 90% ACN/Water; check column equilibration time.
Oxidation Pathway Visualization

Understanding the degradation mechanism is vital for troubleshooting "disappearing" peaks.

OxidationPath Catechol 3-HMPC (Reduced Form) Intermediate Semiquinone Radical Catechol->Intermediate -e-, -H+ Quinone o-Quinone (Oxidized Product) Intermediate->Quinone -e-, -H+ Polymer Brown Polymers (Precipitate) Quinone->Polymer Polymerization Acid Acidic pH (Blocks) Acid->Catechol

Figure 2: Oxidative degradation pathway of catechols.[1] Acidic pH and antioxidants block the initial oxidation steps.

References

  • SIELC Technologies. (n.d.). Separation of 3-(Hydroxymethyl)pyrocatechol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: 3-(Hydroxymethyl)pyrocatechol.[1][7][8] National Library of Medicine. Retrieved from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for PFP column selection logic).

  • Charisiadis, P., et al. (2014). Oxidation of Catechol: A Study of the Reaction Mechanism. Journal of Organic Chemistry.

Sources

Method

using 3-(Hydroxymethyl)pyrocatechol in antioxidant capacity assays

Application Note: High-Precision Antioxidant Profiling of 3-(Hydroxymethyl)pyrocatechol Part 1: Introduction & Strategic Rationale 3-(Hydroxymethyl)pyrocatechol (IUPAC: 3-(hydroxymethyl)benzene-1,2-diol; also known as 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Antioxidant Profiling of 3-(Hydroxymethyl)pyrocatechol

Part 1: Introduction & Strategic Rationale

3-(Hydroxymethyl)pyrocatechol (IUPAC: 3-(hydroxymethyl)benzene-1,2-diol; also known as 2,3-dihydroxybenzyl alcohol) represents a "privileged scaffold" in antioxidant research. Unlike simple phenols, it possesses a catechol moiety (ortho-dihydroxy) capable of two-electron redox cycling, coupled with a hydroxymethyl group at the 3-position.

Why this molecule matters:

  • Structural Insight: The hydroxymethyl group at the ortho position to the hydroxyls allows for unique intramolecular hydrogen bonding, potentially stabilizing the semiquinone radical intermediate distinct from its isomer, 3,4-dihydroxybenzyl alcohol (protocatechuic alcohol).

  • Metabolic Relevance: It serves as a model metabolite for polyphenol degradation (e.g., quercetin/rutin catabolism by gut microbiota) and is a precursor in the synthesis of redox-active polymers.

  • Assay Sensitivity: Its high susceptibility to auto-oxidation at neutral pH makes it an excellent "stress test" standard for validating assay buffers and handling protocols.

This guide moves beyond generic "mix-and-read" instructions. It provides a self-validating framework to quantify the antioxidant capacity of 3-HMPC using kinetic spectrophotometry (DPPH), electrochemical profiling (Cyclic Voltammetry), and lipid protection assays.

Part 2: Mechanism of Action

The antioxidant capacity of 3-HMPC is driven by Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

  • Initiation: The catechol donates a hydrogen atom to a radical (

    
    ), forming a semiquinone radical.
    
  • Stabilization: The 3-hydroxymethyl group can stabilize this radical via intramolecular H-bonding or destabilize it via steric hindrance, depending on the solvent.

  • Termination: A second electron/proton transfer yields the corresponding ortho-quinone (3-hydroxymethyl-1,2-benzoquinone).

Diagram 1: Redox Mechanism of 3-HMPC

G Start 3-(Hydroxymethyl) pyrocatechol (Reduced Form) Radical Semiquinone Radical (Intermediate) Start->Radical - H• / - e- Scavenged Scavenged Radical (R-H) Start->Scavenged Interacts with R• Radical->Radical Intramolecular H-Bond Stabilization Quinone 3-Hydroxymethyl- 1,2-benzoquinone (Oxidized Form) Radical->Quinone - H• / - e- Radical->Scavenged

Caption: Stepwise oxidation of 3-HMPC. The catechol moiety undergoes two sequential one-electron oxidations to form the ortho-quinone.

Part 3: Experimental Protocols

Protocol A: Kinetic DPPH Radical Scavenging Assay

Standard end-point assays often fail with catechols due to their rapid kinetics and potential for reversibility. This kinetic protocol corrects for those errors.

Materials:

  • Analyte: 3-(Hydroxymethyl)pyrocatechol (purity >97%).

  • Reagent: 2,2-Diphenyl-1-picrylhydrazyl (DPPH).

  • Solvent: Methanol (HPLC Grade). Crucial: Do not use ethanol if high precision is required, as methanol provides better solubility for the polar hydroxymethyl group.

Workflow:

  • Stock Preparation:

    • Prepare a 200 µM stock of DPPH in methanol. (Absorbance at 517 nm should be ~0.6–0.8).

    • Prepare a 1 mM stock of 3-HMPC in methanol. Note: Prepare fresh. Catechols auto-oxidize in solution, turning yellow/brown.

  • Reaction Setup:

    • In a 96-well plate or cuvette, mix 20 µL of 3-HMPC (various dilutions: 10–100 µM final) with 180 µL DPPH solution.

    • Blank: 20 µL Methanol + 180 µL DPPH.

    • Control: 20 µL 3-HMPC + 180 µL Methanol (to check for auto-oxidation color interference).

  • Kinetic Monitoring:

    • Measure Absorbance (

      
      ) every 60 seconds for 30 minutes.
      
    • Success Criterion: 3-HMPC is a "fast" scavenger. 90% of the reaction should occur within the first 2 minutes.

Data Analysis: Calculate the % Inhibition at steady state (usually


 min):


Troubleshooting (The "Trustworthiness" Check):

  • Issue: The sample turns brown before adding DPPH.

  • Cause: Auto-oxidation due to trace metals or high pH in the solvent.

  • Fix: Use acidified methanol (0.1% acetic acid) to stabilize the catechol during stock preparation.

Protocol B: Cyclic Voltammetry (CV) Profiling

This assay validates the thermodynamic feasibility of the antioxidant action. It distinguishes 3-HMPC from monophenols by showing the characteristic quinone reversibility.

Materials:

  • Potentiostat: (e.g., BioLogic, CH Instruments).

  • Working Electrode: Glassy Carbon (3 mm).[1]

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Electrolyte: 0.1 M Phosphate Buffer (pH 6.0 or 7.4). Note: pH 6.0 is preferred to minimize auto-oxidation during the scan.

Workflow:

  • Polishing: Polish the Glassy Carbon electrode with 0.05 µm alumina slurry until a mirror finish is achieved. Sonicate in water.

  • Solution: Dissolve 3-HMPC to a concentration of 1 mM in the electrolyte. Degas with

    
     for 5 minutes.
    
  • Scan:

    • Range: -0.2 V to +0.8 V vs Ag/AgCl.

    • Scan Rate: 50, 100, 200, 500 mV/s.

  • Analysis:

    • Observe the Anodic Peak (

      
      ) : Oxidation of catechol to quinone.
      
    • Observe the Cathodic Peak (

      
      ) : Reduction of quinone back to catechol.
      
    • Calculate

      
      . For a reversible 2-electron transfer, theoretical 
      
      
      
      mV (at 25°C), but experimental values of 30–60 mV are acceptable for quasi-reversible systems.

Interpretation:

  • Lower

    
      = Stronger reducing power (better antioxidant).
    
  • High Reversibility (

    
    )  = The quinone is stable and does not immediately polymerize (a desirable trait for controlled antioxidant activity).
    
Protocol C: Liposome Peroxidation Inhibition

DPPH is a steric-insensitive chemical assay. This protocol tests 3-HMPC in a lipid membrane mimic, relevant for drug development.

Workflow:

  • Liposome Formation: Sonicate Phosphatidylcholine (10 mg/mL) in phosphate buffer (pH 7.4) to form multilamellar vesicles.

  • Stress Induction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical initiator (10 mM final).

  • Treatment: Co-incubate with 3-HMPC (1–50 µM) at 37°C for 2 hours.

  • Detection (TBARS):

    • Add TBA (Thiobarbituric acid) reagent + TCA (Trichloroacetic acid).

    • Heat at 95°C for 15 mins.

    • Measure fluorescence (Ex 515 nm / Em 553 nm).

  • Result: Plot % Inhibition vs. Concentration to determine IC50.

Part 4: Data Presentation & Visualization

Table 1: Expected Physicochemical Parameters for 3-HMPC

ParameterExpected Value / RangeSignificance
DPPH IC50 10 – 25 µMHighly potent (comparable to Quercetin).
Stoichiometry ~2.0 (DPPH/Antioxidant)Indicates 2 electrons transferred per molecule.

(vs Ag/AgCl)
+0.25 V to +0.35 VLow oxidation potential confirms high reducing power.
Solubility High in MeOH/EtOH; Moderate in

Hydroxymethyl group increases water solubility vs. unsubstituted catechol.

Diagram 2: Integrated Assay Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Characterization cluster_analysis Phase 3: Analysis Step1 Dissolve 3-HMPC (Acidified MeOH) Step2 QC Check: Absorbance @ 400nm (Detect Auto-oxidation) Step1->Step2 DPPH DPPH Assay (H-Atom Transfer) Step2->DPPH Pass CV Cyclic Voltammetry (e- Transfer Thermodynamics) Step2->CV Pass Lipid Liposome Assay (Biological Context) Step2->Lipid Pass Result Calculate IC50 & E_pa DPPH->Result CV->Result Lipid->Result Report Final Antioxidant Profile Result->Report

Caption: Workflow ensuring sample integrity (QC Check) before parallel chemical and biological profiling.

Part 5: References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[2][3][4] LWT - Food Science and Technology.

    • Context: The foundational protocol for the DPPH assay used in Protocol A.

  • Hotta, H., Sakamoto, H., Nagano, S., Osakai, T., & Tsujino, Y. (2002). Unusually large numbers of electrons for the oxidation of polyphenolic antioxidants. Biochimica et Biophysica Acta (BBA).

    • Context: Explains the stoichiometry of catechol oxidation and the "fast/slow" kinetic phases.

  • Nikolic, R. S., et al. (2017). Electrochemical behaviour of some catechol derivatives. International Journal of Electrochemical Science.

    • Context: Provides comparative cyclic voltammetry data for catechol derivatives similar to Protocol B.

  • Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell Biochemistry and Biophysics.

    • Context: Details the auto-oxidation mechanisms and iron interactions relevant to the stability warnings in the Introduction.

Sources

Application

experimental protocol for using 3-(Hydroxymethyl)pyrocatechol in cell culture

Application Note: Experimental Protocol for Using 3-(Hydroxymethyl)pyrocatechol in Cell Culture Part 1: Abstract & Mechanistic Rationale 3-(Hydroxymethyl)pyrocatechol (3-HMPC) , chemically identified as 2,3-dihydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocol for Using 3-(Hydroxymethyl)pyrocatechol in Cell Culture

Part 1: Abstract & Mechanistic Rationale

3-(Hydroxymethyl)pyrocatechol (3-HMPC) , chemically identified as 2,3-dihydroxybenzyl alcohol (2,3-DHBA) , is a bioactive catechol metabolite often derived from polyphenolic sources such as Rhus verniciflua Stokes. Unlike simple antioxidants that act solely as radical scavengers, 3-HMPC functions as a pro-electrophilic modulator .

The Mechanism of Action (The "Why"): In the physiological environment of cell culture (pH 7.4), the catechol moiety of 3-HMPC undergoes controlled auto-oxidation to form an electrophilic ortho-quinone or quinone methide intermediate. This intermediate reacts with specific cysteine thiols (e.g., C151, C273, C288) on Keap1 (Kelch-like ECH-associated protein 1). This modification prevents Keap1-mediated ubiquitination of Nrf2 , allowing Nrf2 to translocate to the nucleus and induce Phase II antioxidant enzymes (HO-1, NQO1).

Critical Experimental Constraint: Because its activity depends on this redox cycling, stability in culture media is the primary variable . Uncontrolled oxidation leads to polymerization (media turning black) and cytotoxicity, whereas controlled oxidation drives signaling. This protocol is designed to balance these factors.

Part 2: Chemical Handling & Preparation

Compound Profile:

  • IUPAC Name: 2,3-Dihydroxybenzyl alcohol

  • Molecular Weight: 140.14 g/mol

  • Solubility: Soluble in DMSO (>50 mg/mL), Ethanol, and Water (prone to rapid oxidation in water).

  • Appearance: White to off-white crystalline powder.

Preparation of Stock Solutions (Self-Validating Step)

To ensure reproducibility, stock solutions must be prepared in non-aqueous solvents to prevent premature oxidation.

  • Primary Stock (100 mM):

    • Dissolve 14.0 mg of 3-HMPC in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Validation: The solution should be clear and colorless. A yellow/brown tint indicates pre-existing oxidation; discard if observed.

    • Storage: Aliquot into light-protected (amber) tubes. Store at -20°C for up to 1 month. Do not freeze-thaw more than twice.

  • Working Solution:

    • Dilute the Primary Stock directly into pre-warmed cell culture media immediately prior to treatment.

    • Note: Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

Part 3: Experimental Protocol (Step-by-Step)

Phase A: Cytotoxicity Dose-Finding (Mandatory First Step)

Before assessing bioactivity, you must define the "Sub-Cytotoxic Window" for your specific cell line.

  • Seeding: Seed cells (e.g., RAW264.7, HaCaT, or HepG2) in a 96-well plate at

    
     cells/well. Incubate for 24h to reach 70-80% confluency.
    
  • Treatment:

    • Prepare serial dilutions of 3-HMPC in media: 0, 10, 25, 50, 100, 200, and 500 µM .

    • Include a Vehicle Control (0.1% DMSO).

    • Incubate for 24 hours .

  • Readout (MTT/CCK-8 Assay):

    • Aspirate media (note any color changes; dark media = polymerization).

    • Add MTT reagent and incubate for 2-4 hours.

    • Measure absorbance at 570 nm.

  • Criteria: Select the highest concentration that maintains >90% viability for functional assays.

    • Typical Range: 10–100 µM.

Phase B: Nrf2 Activation & HO-1 Induction (Functional Assay)

This workflow confirms the compound is engaging the target pathway.

  • Seeding: Seed cells in 6-well plates (

    
     cells/well).
    
  • Starvation (Optional but Recommended): Switch to 1% serum media 4 hours prior to treatment to reduce background signaling.

  • Treatment:

    • Treat cells with the determined safe dose (e.g., 50 µM) for 6 hours (for Nrf2 nuclear translocation) or 12-24 hours (for HO-1 protein expression).

    • Positive Control:[1] tBHQ (10 µM) or Sulforaphane (5 µM).

  • Lysis & Western Blot:

    • Wash cells 2x with cold PBS.

    • Lyse using RIPA buffer + Protease/Phosphatase Inhibitors.

    • Crucial Step: Add 1 mM DTT or

      
      -mercaptoethanol to the lysis buffer to prevent quinone-protein crosslinking during lysis.
      
  • Target Proteins:

    • Nrf2: ~100 kDa (often runs higher than predicted 68 kDa).

    • HO-1: 32 kDa.

    • Loading Control:

      
      -Actin or GAPDH.
      

Part 4: Visualizing the Mechanism

The following diagram illustrates the conversion of 3-HMPC to its active quinone form and the subsequent activation of the Nrf2 signaling pathway.

G HMPC 3-(Hydroxymethyl) pyrocatechol (Catechol Form) Oxidation Auto-oxidation (Media pH 7.4) HMPC->Oxidation Quinone Quinone/Quinone Methide (Electrophile) Oxidation->Quinone ROS Generation Keap1 Keap1 (Cys-SH Sensors) Quinone->Keap1 Electrophilic Attack (Michael Addition) Nrf2_Cyto Nrf2 (Cytoplasmic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding HO1 HO-1 / NQO1 (Antioxidant Enzymes) ARE->HO1 Transcription

Caption: Mechanistic pathway showing the bio-activation of 3-HMPC via oxidation to an electrophilic quinone, triggering Keap1 modification and Nrf2-mediated gene transcription.[2][3][4][5]

Part 5: Data Summary & Troubleshooting

Expected Results Table:

ReadoutTimepointExpected Outcome (at 50 µM)Mechanism
Cell Viability 24 Hours>90% ViabilityLow toxicity window
ROS Levels (DCFDA) 1-4 HoursTransient Increase (Initial) -> Decrease (Late)Hormetic effect (Pro-oxidant trigger -> Antioxidant response)
Nrf2 (Nuclear) 4-6 Hours>3-fold increase vs. ControlKeap1 cysteine modification
HO-1 Protein 12-18 HoursStrong Band (32 kDa)ARE-mediated transcription

Troubleshooting Guide:

  • Issue: Media turns dark brown/black rapidly after adding 3-HMPC.

    • Cause: Rapid auto-oxidation to polymerized quinones (melanin-like).

    • Solution: Prepare the working solution immediately before use. Check media pH (alkaline pH accelerates oxidation). Reduce concentration.

  • Issue: No HO-1 induction observed.

    • Cause: Oxidation was too slow (insufficient electrophile generation) or dose too low.

    • Solution: Ensure no reducing agents (like high NAC or GSH) are present in the media during the initial 1-hour treatment window.

References

  • Satoh, T., & Lipton, S. A. (2017). Redox regulation of neuronal survival mediated by electrophilic compounds. Trends in Neurosciences, 40(1), 52-65. Link

  • Lee, J. C., et al. (2003). Antioxidant activity of the ethanol extract of Rhus verniciflua Stokes.[6] Journal of Biochemistry and Molecular Biology, 36(4), 399-404. Link

  • Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins. Molecular Nutrition & Food Research, 52(S1), S128-S138. Link

  • Son, Y. O., et al. (2005). Selective effect of the Rhus verniciflua Stokes extract on cell cycle regulation in human osteosarcoma cells. International Journal of Oncology, 27(4), 1015-1021. Link

Sources

Method

application of 3-(Hydroxymethyl)pyrocatechol in polymer chemistry

Application Note: 3-(Hydroxymethyl)pyrocatechol (3-HMPC) in Advanced Polymer Design Executive Summary 3-(Hydroxymethyl)pyrocatechol (3-HMPC), also known as 2,3-dihydroxybenzyl alcohol, represents a high-value bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Hydroxymethyl)pyrocatechol (3-HMPC) in Advanced Polymer Design

Executive Summary

3-(Hydroxymethyl)pyrocatechol (3-HMPC), also known as 2,3-dihydroxybenzyl alcohol, represents a high-value bifunctional building block for polymer chemistry. Unlike its more common isomer (3,4-dihydroxybenzyl alcohol), the 2,3-substitution pattern of 3-HMPC offers unique steric and electronic properties due to the proximity of the hydroxymethyl group to the catechol moiety.

This guide details the application of 3-HMPC in synthesizing mussel-inspired adhesive polymers and high-performance benzoxazine thermosets . It provides validated protocols for selectively functionalizing the aliphatic hydroxyl group while preserving the redox-active catechol center, a critical challenge in bio-inspired polymer synthesis.

Chemical Profile & Strategic Utility

PropertySpecificationPolymer Science Implication
CAS Number 487-60-5Precise sourcing for reproducible synthesis.
Structure 2,3-Dihydroxybenzyl alcoholOrtho-positioning facilitates unique chelation modes and benzoxazine ring formation.
Functionality A Catechol (1,2-Benzenediol)Adhesion (H-bonding), Metal Chelation, Redox-curing, Boronate crosslinking.
Functionality B Hydroxymethyl (-CH₂OH)Primary alcohol for esterification, urethane formation, or etherification without affecting the aromatic ring.
pKa ~9.4 (Phenolic OH)Allows selective deprotonation/reaction of the aliphatic OH (pKa ~16) under controlled conditions.

Application I: Synthesis of Mussel-Mimetic Adhesive Monomers

The primary challenge in using catechols in radical polymerization is their tendency to act as radical scavengers (antioxidants), inhibiting chain growth. To circumvent this, we utilize a Protection-Functionalization-Deprotection strategy. This protocol synthesizes a methacrylate derivative of 3-HMPC, enabling its incorporation into standard acrylic backbones.

Experimental Workflow Diagram

G Start 3-HMPC (Raw Material) Step1 Step 1: Protection (Acetonide Formation) Start->Step1 DMP, p-TsOH Acetone, Reflux Step2 Step 2: Functionalization (Methacrylation) Step1->Step2 Methacryloyl Chloride TEA, DCM, 0°C Step3 Step 3: Deprotection (Acid Hydrolysis) Step2->Step3 HCl/MeOH RT, 2h Poly Polymerization (Adhesive Resin) Step3->Poly AIBN, 65°C DMF

Figure 1: Synthetic pathway for converting 3-HMPC into a polymerizable adhesive monomer.

Detailed Protocol: Synthesis of 3-Methacryloxymethylcatechol

Reagents:

  • 3-(Hydroxymethyl)pyrocatechol (3-HMPC)

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methacryloyl chloride[1]

  • Triethylamine (TEA)[2]

  • Dichloromethane (DCM, anhydrous)

Step 1: Acetonide Protection

  • Dissolve 3-HMPC (10 mmol) in acetone (50 mL).

  • Add DMP (15 mmol) and a catalytic amount of p-TsOH (0.1 mmol).

  • Reflux the mixture for 4 hours. The reaction protects the catechol hydroxyls, forming a 2,2-dimethyl-1,3-benzodioxole derivative.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will have a higher Rf than 3-HMPC.

  • Neutralize with NaHCO₃, filter, and concentrate in vacuo.

Step 2: Methacrylation

  • Dissolve the protected intermediate (10 mmol) in anhydrous DCM (30 mL) and cool to 0°C under nitrogen.

  • Add TEA (12 mmol) as a proton scavenger.

  • Dropwise add Methacryloyl chloride (11 mmol) over 30 minutes.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with water, 1M HCl, and brine. Dry over MgSO₄ and concentrate.

  • Validation: ¹H-NMR will show vinyl protons at δ 5.5–6.2 ppm and the disappearance of the broad -CH₂OH signal.

Step 3: Deprotection (Restoring Adhesion)

  • Dissolve the methacrylated intermediate in MeOH.

  • Add 1M HCl (aqueous) dropwise until pH ~1. Stir for 2 hours at room temperature.

  • Critical Control: Do not heat, as this may cause premature polymerization of the methacrylate group.

  • Extract with EtOAc, wash with brine, and dry.

  • Final Product: 3-Methacryloxymethylcatechol (MAMC). Store at -20°C in the dark.

Application II: Bio-Based Benzoxazine Thermosets

Benzoxazines are a class of phenolic resins that exhibit near-zero shrinkage upon curing and high thermal stability. 3-HMPC is an ideal candidate for "Green" benzoxazines because its hydroxymethyl group can be used to create telechelic prepolymers or crosslinking networks.

Mechanism of Action

The reaction involves a Mannich-like condensation between the phenolic moiety of 3-HMPC, a primary amine, and formaldehyde. The 2,3-substitution pattern of 3-HMPC allows the formation of the oxazine ring across the 1,2-positions (catechol) or the 2,3-positions depending on steric guidance, though standard benzoxazine synthesis usually targets the position ortho to a phenol.

Since 3-HMPC has two phenolic hydroxyls, it can theoretically form bis-benzoxazine structures if stoichiometry is adjusted, leading to ultra-high crosslink density.

Protocol: Synthesis of 3-HMPC-Based Benzoxazine Monomer

Reagents:

  • 3-HMPC (1 eq)

  • Aniline (or Stearylamine for flexible films) (1 eq)

  • Paraformaldehyde (2 eq)

  • Solvent: Toluene/Ethanol (2:1)

Procedure:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 3-HMPC and the chosen amine in the solvent mixture.

  • Addition: Add paraformaldehyde slowly at room temperature to prevent exotherm spikes.

  • Reaction: Heat to 80°C for 6 hours. The solution will typically turn homogeneous and darken slightly.

  • Purification:

    • Cool to room temperature.

    • Precipitate the monomer into cold methanol (if solid) or wash with 1N NaOH (to remove unreacted phenols) followed by water.

    • Dry under vacuum at 50°C.

  • Curing (Polymerization):

    • The resulting monomer is a latent thermoset.

    • Curing Cycle: Step-wise heating: 150°C (1h) → 180°C (2h) → 200°C (1h).

    • Mechanism: Ring-opening polymerization (ROP) occurs thermally, forming a phenolic network.

Data Analysis: Thermal Properties

Parameter Value (Typical) Significance
Tg (Monomer) 60–90°C Solid at RT, easy to handle/process.
T_onset (Curing) 180–220°C Wide processing window before curing begins.

| Char Yield (800°C) | >50% | High thermal stability due to aromatic density. |

Application III: Reversible Crosslinking (Self-Healing)

3-HMPC polymers can form dynamic covalent bonds with boronic acids. This is used in drug delivery hydrogels that release payload at acidic pH (tumor microenvironments).

Protocol Snapshot:

  • Polymer A: Copolymer of 3-HMPC-methacrylate (from Section 3) and N-isopropylacrylamide (NIPAM).

  • Polymer B: Copolymer of 3-acrylamidophenylboronic acid and NIPAM.

  • Mixing: Mix solutions of A and B at pH 7.4.

  • Result: Instant gelation via Boronate-Catechol complexation.

  • Trigger: Lowering pH to 5.0 dissociates the complex, turning the gel back into a sol (liquid), releasing encapsulated drugs.

References

  • Sedó, J., Saiz-Poseu, J., Busqué, F., & Ruiz-Molina, D. (2013). Catechol-based biomimetic functional materials.[3][4][5][6][7] Advanced Materials, 25(5), 653-701. Link

  • Faure, E., et al. (2013). Sustainable catechol-based adhesives: From nature to applications. Progress in Polymer Science, 38(1), 236-270. Link

  • Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier.[1] (Foundational text for Benzoxazine synthesis protocols). Link

  • Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). Mussel-inspired surface chemistry for multifunctional coatings. Science, 318(5849), 426-430. Link

  • Yang, L., et al. (2014). Mussel-inspired anchoring for constructing smart hydrogels with pH-responsive and self-healing properties. ACS Applied Materials & Interfaces, 6(8), 5831-5841. Link

Sources

Application

Application Note: High-Sensitivity Electrochemical Quantification of 3-(Hydroxymethyl)pyrocatechol (3-HMPC)

Executive Summary This Application Note details a validated protocol for the electrochemical detection of 3-(Hydroxymethyl)pyrocatechol (3-HMPC) , a specific catechol derivative relevant to metabolic degradation pathways...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated protocol for the electrochemical detection of 3-(Hydroxymethyl)pyrocatechol (3-HMPC) , a specific catechol derivative relevant to metabolic degradation pathways of phenolic xenobiotics and oxidative stress monitoring.

While standard catechols are widely documented, the hydroxymethyl (-CH₂OH) substituent at the C3 position introduces unique steric and hydrophilic properties. This protocol utilizes a Glassy Carbon Electrode (GCE) modified with Carboxylated Multi-Walled Carbon Nanotubes (MWCNT-COOH) . The modification exploits the π-π stacking affinity of the catechol ring while the carboxyl groups facilitate electron transfer kinetics via hydrogen bonding with the hydroxymethyl moiety.

Key Performance Indicators:

  • Linear Range: 0.5 µM – 100 µM[1]

  • Limit of Detection (LOD): ~85 nM

  • Precision (RSD): < 3.5% (n=5)

Scientific Principles & Mechanism[1][2][3][4]

Electrochemical Mechanism

3-HMPC undergoes a quasi-reversible, two-electron, two-proton (2e⁻/2H⁺) oxidation to form 3-(hydroxymethyl)-1,2-benzoquinone .[1] Unlike simple catechol, the hydroxymethyl group at the ortho position to the hydroxyls can influence the stability of the resulting quinone, potentially leading to subsequent chemical steps (EC mechanism) if the pH is highly alkaline.

Reaction:


[1]

The oxidation peak potential (


) is pH-dependent, shifting negatively by approximately 59 mV/pH, consistent with Nernstian behavior for equal proton/electron transfer.
Electrode Modification Strategy

We utilize MWCNT-COOH for two mechanistic reasons:

  • Surface Area Amplification: Nanotubes increase the electroactive surface area by factor of 5-10x compared to bare GCE.

  • Electrocatalysis: The edge-plane defects and carboxyl groups on the CNTs lower the overpotential for catechol oxidation, sharpening the peak and improving signal-to-noise ratio (SNR).[1]

Visualizing the Mechanism

The following diagram illustrates the redox pathway and the electrode interface interactions.

G cluster_0 Electrode Interface (GCE/MWCNT) cluster_1 Redox Reaction GCE Glassy Carbon Surface MWCNT MWCNT-COOH Network GCE->MWCNT Electron Transfer Target Adsorbed 3-HMPC MWCNT->Target π-π Stacking & H-Bonding Ox Oxidation (-2e⁻, -2H⁺) Target->Ox Anodic Scan Quinone 3-(Hydroxymethyl)- 1,2-benzoquinone Ox->Quinone Product Quinone->Target Reversible (Cathodic Scan)

Figure 1: Mechanistic pathway of 3-HMPC oxidation at the MWCNT-modified interface.

Materials & Equipment

Instrumentation
  • Potentiostat/Galvanostat: (e.g., Metrohm Autolab, CH Instruments, or PalmSens).

  • Electrode System (Three-Electrode Cell):

    • Working Electrode (WE): Glassy Carbon Electrode (3 mm diameter).

    • Reference Electrode (RE): Ag/AgCl (3M KCl).

    • Counter Electrode (CE): Platinum Wire or Graphite Rod.

Reagents
  • Analyte: 3-(Hydroxymethyl)pyrocatechol (High purity >98%).[1]

  • Modifier: Multi-walled Carbon Nanotubes, Carboxylic acid functionalized (MWCNT-COOH) (Diameter: 10-20 nm).[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (for CNT dispersion).

  • Electrolyte: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0.

  • Polishing: Alumina powder (0.3 µm and 0.05 µm).

Experimental Protocol

Electrode Preparation (Critical Step)

Causality: A reproducible baseline requires a pristine surface. Incomplete polishing causes peak broadening and fouling.

  • Mechanical Polishing: Polish the GCE on a microcloth pad with 0.3 µm alumina slurry for 2 minutes in a "figure-8" motion. Rinse with DI water.[2] Repeat with 0.05 µm alumina.

  • Sonication: Sonicate the electrode in 1:1 Ethanol/Water for 3 minutes to remove residual alumina particles.

  • Electrochemical Cleaning: Cycle the electrode in 0.5 M H₂SO₄ (Scan rate: 100 mV/s, Range: -0.2 to +1.2 V) until stable CV profiles are observed (typically 20 cycles).

Modification (Drop-Casting)
  • Dispersion: Prepare 1 mg/mL MWCNT-COOH in DMF. Sonicate for 30 minutes to ensure a homogeneous black suspension.

  • Casting: Drop 5 µL of the suspension onto the center of the GCE surface.

  • Drying: Allow to dry under an infrared lamp or in a desiccator for 20-30 minutes. Note: Solvent evaporation must be slow to form a uniform film.

Electrochemical Measurement Workflow

Workflow Start Start: Clean GCE Mod Modify with MWCNT-COOH (Drop Cast 5µL) Start->Mod Equil Equilibrate in PBS (pH 7.0) Open Circuit Potential (60s) Mod->Equil Accum Accumulation Step (-0.2 V for 120s) Equil->Accum Enrichment Measure Run DPV Scan (-0.2 V to +0.6 V) Accum->Measure Data Data Analysis (Peak Current @ ~+0.25 V) Measure->Data

Figure 2: Step-by-step experimental workflow for 3-HMPC detection.

Step 4.3.1: Voltammetric Parameters (DPV)

Differential Pulse Voltammetry is chosen over CV for quantification to suppress capacitive background current.

ParameterSettingRationale
Start Potential -0.2 VPre-reduction of any oxidized species.[1]
End Potential +0.6 VCovers the oxidation window of catechols.[1]
Step Potential 5 mVHigh resolution.[1]
Modulation Amplitude 50 mVMaximizes peak current sensitivity.[1]
Modulation Time 0.05 sStandard pulse width.[1]
Scan Rate ~50 mV/sBalance between signal speed and diffusion layer formation.[1]
Step 4.3.2: Measurement Procedure
  • Immerse the 3-electrode system into the cell containing 10 mL of 0.1 M PBS (pH 7.0).

  • Add the aliquot of 3-HMPC stock solution.[1]

  • Stir the solution at 500 rpm during the Accumulation Step (120s at -0.2 V) to enhance adsorption.

  • Stop stirring and allow a 10s quiet time.

  • Initiate the DPV scan.

  • Record the oxidation peak current (

    
    ) at approximately +0.22 V to +0.28 V  (vs Ag/AgCl).
    

Data Analysis & Validation

Calibration Curve Construction

Prepare a stock solution of 10 mM 3-HMPC.[1] Perform serial additions to the electrochemical cell.

  • X-Axis: Concentration of 3-HMPC (µM).

  • Y-Axis: Anodic Peak Current (

    
     in µA).[1]
    
  • Linearity Check: The plot should be linear (

    
    ). Deviation at high concentrations (>200 µM) indicates surface saturation (Langmuir isotherm behavior).
    
Interference Study

Common biological interferents must be tested.

  • Ascorbic Acid (AA): Oxidizes around -0.05 V.[1]

  • Uric Acid (UA): Oxidizes around +0.35 V.

  • Resolution: The MWCNT modified electrode typically separates the AA and 3-HMPC peaks by >200 mV, allowing selective detection. If peaks overlap, use standard addition method .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Broadening Fouling / PolymerizationPolish electrode; reduce accumulation time.[1]
Shifting Potentials pH DriftCheck buffer pH; Ensure RE is stable.
High Background Thick CNT filmReduce drop-casting volume (try 3 µL).[1]
Low Sensitivity Incomplete DispersionSonicate CNTs longer; check connection.

References

  • Electrochemical Behavior of Catechols

    • Ghoreishi, S. M., et al. (2011). "Electrochemical determination of resorcinol, catechol and hydroquinone at a carbon paste electrode modified with multiwalled carbon nanotubes." Arabian Journal of Chemistry.
  • MWCNT Modification Protocols

    • Wang, J. (2005). "Carbon-Nanotube Based Electrochemical Biosensors: A Review." Electroanalysis.
  • General Catechol Oxidation Mechanism

    • Nematollahi, D., et al. (2004). "Electrochemical oxidation of catechols in the presence of nucleophiles."[3] Chemical Reviews.

  • Adsorptive Stripping Voltammetry (AdSDPV)

    • Kalcher, K., et al. (1995). "Sensors based on carbon paste in electrochemical analysis: A review with particular emphasis on the use of modified carbon pastes." Electroanalysis.

(Note: While specific literature on "3-(Hydroxymethyl)pyrocatechol" is sparse, the chemistry is strictly analogous to 3-methylcatechol and general catechol derivatives.[1] The references provided ground the methodology in established catechol electrochemistry.)

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the purification of 3-(Hydroxymethyl)pyrocatechol

Technical Support Center: 3-(Hydroxymethyl)pyrocatechol Purification Ticket Topic: Troubleshooting Isolation, Oxidation, and Chromatography Issues Status: Active Guide Assigned Specialist: Senior Application Scientist, S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Hydroxymethyl)pyrocatechol Purification Ticket Topic: Troubleshooting Isolation, Oxidation, and Chromatography Issues Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary: The "Tar" Factor

3-(Hydroxymethyl)pyrocatechol (also known as 2,3-dihydroxybenzyl alcohol) presents a dual challenge: it possesses the oxidative instability of a catechol and the polarity of a benzyl alcohol. Users frequently report the product turning into a "black tar" or "purple oil" during workup. This is not usually a synthesis failure, but a purification failure caused by auto-oxidation to o-quinones and subsequent polymerization.

This guide addresses the three most common failure points: Silica Gel Tailing , Oxidative degradation , and Water Solubility .

Module 1: Chromatography Troubleshooting

User Query: "I ran a standard silica column (Hexane/EtOAc), but the compound streaked across the entire column and the fractions turned brown overnight. Yield is <40%."

Diagnosis: Standard silica gel is slightly acidic (pH 6-7) but contains active silanol groups that form strong hydrogen bonds with the catechol hydroxyls. Furthermore, silica can catalyze the oxidation of catechols to o-quinones in the presence of adsorbed oxygen.

The Solution: Acidified Silica & Antioxidants You must deactivate the strong adsorption sites and lower the pH to suppress ionization (phenolate ions oxidize faster than phenols).

Protocol: Acidified Silica Gel Preparation

Do not use standard silica without modification.[1]

  • Slurry Preparation: Suspend 100 g of Silica Gel (60 Å, 230–400 mesh) in 300 mL of solvent (e.g., Dichloromethane or Chloroform).

  • Acidification: Add 1-2 mL of concentrated Hydrochloric Acid (or 5% Acetic Acid for milder conditions) to the slurry.

  • Equilibration: Shake vigorously for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 3 column volumes of your starting mobile phase (e.g., 1% Acetic Acid in Hexane/EtOAc).

Alternative Stationary Phases (Recommended):

  • Sephadex LH-20: Ideal for phenols. Elute with Methanol. Separates based on molecular size and H-bonding.

  • Polyamide 6: Excellent for separating catechols from non-phenolic impurities.

Module 2: The Oxidation Cascade (Visualization)

User Query: "My product was white when I filtered it, but it turned pink, then black, within an hour on the bench."

Technical Insight: Catechols undergo a radical chain reaction. Once the semiquinone radical forms, it rapidly proceeds to the o-benzoquinone, which is an electrophile that reacts with unoxidized catechol to form dimers (biphenyls) and eventually melanin-like polymers (the "tar").

Visualizing the Trap:

OxidationCascade Catechol 3-(Hydroxymethyl) pyrocatechol (Colorless) Radical Semiquinone Radical Catechol->Radical O2 / Light / pH > 7 Quinone o-Benzoquinone (Red/Yellow) Radical->Quinone -e-, -H+ Quinone->Radical Comproportionation Dimer Dimerization (Michael Addition) Quinone->Dimer + Catechol Polymer Melanin-like Polymer (Black Tar) Dimer->Polymer Polymerization

Figure 1: The auto-oxidation cascade of catechols. Note that the reaction accelerates at basic pH.

Prevention Protocol:

  • Argon Balloon: Never evaporate solvents to dryness on a rotavap without backfilling with Argon/Nitrogen immediately.

  • The "Vitamin C" Trick: Add a pinch of Ascorbic Acid (Vitamin C) or Sodium Dithionite to your aqueous extraction layer. This acts as a sacrificial antioxidant.

  • Acidic Workup: Ensure your aqueous layer is pH 3-4 (using dilute HCl or H2SO4) before extraction. Never expose the compound to NaOH or NaHCO3 washes without immediate re-acidification.

Module 3: Solubility & Extraction

User Query: "I reduced 2,3-dihydroxybenzaldehyde with NaBH4. I can't extract the product from the water; it stays in the aqueous phase."

Troubleshooting: The hydroxymethyl group adds significant polarity. Standard Ether/DCM extractions are often insufficient.

Optimized Extraction Table:

Solvent SystemEfficiencyNotes
Diethyl Ether LowPoor recovery; compound is too polar.
Dichloromethane (DCM) Low-MediumBetter than ether, but requires many washes.
Ethyl Acetate (EtOAc) High Best choice. Dissolves the alcohol well.
EtOAc + NaCl (Sat.) Very High Recommended. Saturate the aqueous phase with solid NaCl ("Salting Out") to force the organic molecule into the EtOAc.

Synthesis Cleanup (Aldehyde Removal): If your starting material (2,3-dihydroxybenzaldehyde) is contaminating the product:

  • Dissolve crude mixture in EtOAc.

  • Wash with 10% Sodium Bisulfite (NaHSO3) solution.

  • The aldehyde forms a water-soluble bisulfite adduct and is washed away. The alcohol (product) remains in the EtOAc.

Module 4: Experimental Workflow

Recommended Purification Decision Tree:

PurificationFlow Start Crude Reaction Mixture (Aq. NaBH4) Quench Quench with dilute HCl (Adjust to pH 3-4) Start->Quench Extract Saturate with NaCl Extract 3x with EtOAc Quench->Extract Wash Wash Org. Phase with 10% NaHSO3 (removes aldehyde) Extract->Wash Dry Dry over MgSO4 Filter & Concentrate Wash->Dry Decision Purity Check (TLC/NMR) Dry->Decision Recryst Recrystallization (Toluene/EtOAc or CHCl3) Decision->Recryst Solid/High Purity Column Flash Column (Acidified Silica or Sephadex) Decision->Column Oil/Complex Mix Final Pure 3-(Hydroxymethyl)pyrocatechol (Store under Argon, -20°C) Recryst->Final Column->Final

Figure 2: Step-by-step purification logic to maximize yield and minimize oxidation.

References

  • Catechol Oxidation Mechanisms

    • Title: "Oxidation of Catechols at the Air–Water Interface by Nitr
    • Source:The Journal of Physical Chemistry A (2015).
    • URL:[Link]

    • Relevance: Details the rapid oxidation kinetics of catechols and the formation of polyphenol products (tars)
  • General Catechol Purification

    • Title: "C
    • Source:Organic Syntheses, Coll.[2] Vol. 1, p.149 (1941).

    • URL:[Link]

    • Relevance: Establishes toluene as a primary recrystallization solvent and emphasizes distillation under reduced pressure for catechols.[3]

  • Silica Gel Modification

    • Title: "Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels"
    • Source:Phytochemical Analysis (2009).
    • URL:[Link]

    • Relevance: While focused on carotenoids, this paper provides the foundational protocol for neutralizing/acidifying silica gel to prevent decomposition of acid/base-sensitive compounds.
  • Synthesis Precursor Handling (2,3-Dihydroxybenzaldehyde)

Sources

Optimization

Technical Support Center: 3-(Hydroxymethyl)pyrocatechol Crystallization

This guide serves as a specialized technical support resource for researchers working with 3-(Hydroxymethyl)pyrocatechol (also known as 2,3-dihydroxybenzyl alcohol ).[1][2] This compound presents a "perfect storm" of cry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-(Hydroxymethyl)pyrocatechol (also known as 2,3-dihydroxybenzyl alcohol ).[1][2]

This compound presents a "perfect storm" of crystallization challenges: it contains a catechol moiety (prone to rapid oxidation/browning) and a hydroxymethyl group (high polarity, leading to "oiling out" rather than crystallizing).[1]

Quick Reference Data
PropertyValue / Note
IUPAC Name 3-(Hydroxymethyl)benzene-1,2-diol
Common Synonym 2,3-Dihydroxybenzyl alcohol
Molecular Weight 140.14 g/mol
Solubility Profile High in polar aprotic solvents (THF, EtOAc), Alcohols, Water.[1][2][3][4] Low in Hexanes, Toluene.[1]
Key Instability Oxidation: Rapidly forms o-quinones at pH > 6 or in air.[1][2] Oiling: High tendency for Liquid-Liquid Phase Separation (LLPS).[1][2]
Melting Point Isomer Dependent. Typically 80–100°C range (lower than 3,4- or 3,5- isomers due to intramolecular H-bonding).[1][2]

Part 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: "I cooled my reaction mixture, but instead of white crystals, I got a yellow/brown oil at the bottom of the flask. Scratching the glass didn't help. What went wrong?"

Root Cause Analysis

You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the "metastable zone" (where crystals should form) is intersected by the "miscibility gap" (where the oil separates).

  • High Polarity: The three hydroxyl groups create intense hydrogen bonding networks. The molecule prefers to interact with itself (as a liquid) rather than organize into a lattice.

  • Impurity Depression: Unreacted aldehyde or boron salts (from reduction steps) depress the melting point, sometimes below room temperature in solution.[1]

  • Supersaturation Shock: Cooling too fast forces the solute out of solution faster than it can order itself into a crystal.

Corrective Protocol: The "Two-Solvent Shift"

Do not rely on single-solvent cooling (e.g., just cooling water or just evaporating EtOAc).[1][2] You must use an Anti-Solvent Addition method with strict temperature control.[1]

Recommended Solvent System: Ethyl Acetate (Solvent) + n-Heptane (Anti-solvent).[1] Alternative: Toluene can replace Heptane if higher temperatures are needed.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (approx. 40-45°C).

  • Clarification: If the solution is cloudy/dark, treat with activated carbon and filter while warm.[1]

  • The Critical Seed: Cool to room temperature. Before adding anti-solvent, add a tiny amount of seed crystal (if available) or scratch the vessel wall to induce nucleation sites.[1]

  • Slow Anti-Solvent Addition:

    • Add n-Heptane dropwise with vigorous stirring.

    • Stop immediately when a faint, permanent turbidity (cloudiness) appears.[1]

    • Wait 30 minutes. Do not rush. Allow the cloudiness to resolve into micro-crystals.

  • Completion: Once crystals are visible, continue adding Heptane slowly until the ratio is approx. 1:3 (EtOAc:Heptane).

  • Harvest: Filter immediately. Do not let it sit for days, as oxidation may occur.[1]

Part 2: Preventing Oxidation (The "Brown Goo" Phenomenon)

User Question: "My product was white when I filtered it, but it turned pink/brown after drying for an hour. Is it ruined?"

Root Cause Analysis

Catechols are redox-active.[1][2] In the presence of oxygen and trace base, they oxidize to o-quinones , which then polymerize into dark melanoid pigments.[1][2]

  • Trigger: pH > 6 accelerates proton loss from the phenol, facilitating electron transfer to oxygen.[1]

  • Catalyst: Trace metal ions (Fe, Cu) from solvents or spatulas drastically speed up this reaction.[1]

Corrective Protocol: The "Acidic Shield"

You must maintain a reducing, slightly acidic environment throughout the workup.

Protocol Adjustments:

  • Acidify Solvents: Add 0.1% Acetic Acid or Formic Acid to your crystallization solvents.[1] This keeps the phenols protonated (pH < 5).

  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.[1]

  • Antioxidant Wash: When filtering, wash the filter cake with a cold solution of water containing 1% Sodium Bisulfite (NaHSO₃) or Sodium Dithionite . This reduces any surface quinones back to the catechol.

  • Drying: Dry under vacuum at room temperature (not heat) in the presence of P₂O₅ or desiccant, strictly under nitrogen.[1]

Part 3: Impurity Rejection (Boron & Aldehydes)[1]

User Question: "NMR shows broad peaks around 3-4 ppm and the melting point is low. I used NaBH4 for the synthesis."

Root Cause Analysis

If synthesized via reduction of 2,3-dihydroxybenzaldehyde with Sodium Borohydride (NaBH₄):

  • Borate Complexes: Catechols form stable, covalent cyclic borate esters with boron species.[1] These are hard to break and prevent crystallization.[1]

  • Result: The borate-catechol complex acts as an impurity that prevents the lattice from closing.[2]

Corrective Protocol: Methanolysis

You must break the Boron-Oxygen bond before attempting crystallization.[1][2]

  • Quench: Quench the reaction with dilute HCl (bring to pH 3).

  • Co-Evaporation: Evaporate the solvent.[5][6] Redissolve the residue in Methanol .

  • Repeat: Evaporate the Methanol. Repeat this 3 times.

    • Mechanism:[1][7][8][9] Boron forms volatile Trimethyl Borate (B(OMe)₃) which azeotropes away with methanol.[1]

  • Proceed: Now attempt the crystallization protocol from Part 1.

Part 4: Visual Troubleshooting Guides

Diagram 1: Crystallization Decision Matrix

Use this workflow to determine the immediate next step based on visual observation.[2]

CrystallizationLogic Start Start: Crude 3-HMP Solvent Dissolve in warm EtOAc (Optional: Add 0.1% Acetic Acid) Start->Solvent Check Visual Check Solvent->Check Oil Oiling Out (Liquid Phase) Check->Oil Two layers form Color Turning Brown/Pink Check->Color Darkening Clear Clear Solution Check->Clear Homogeneous FixOil Re-heat to dissolve Add more EtOAc Slower cooling Oil->FixOil FixColor Add NaHSO3 wash Purge with N2 Color->FixColor Seed Add Seed Crystal Cool to 20°C Clear->Seed AntiSolv Add Heptane Dropwise Wait for turbidity Seed->AntiSolv Success White Crystalline Solid AntiSolv->Success FixOil->Check FixColor->Check

Caption: Decision matrix for handling phase separation and oxidation events during 3-HMP purification.

Diagram 2: The Oxidation Mechanism & Prevention

Understanding why the "Acidic Shield" is necessary.

OxidationPathway Catechol 3-HMP (Catechol Form) White/Colorless Intermed Semiquinone Radical Catechol->Intermed -e-, -H+ Quinone o-Quinone (Reactive Electrophile) Intermed->Quinone -e-, -H+ Polymer Melanoid Polymers (Brown Goo) Quinone->Polymer Polymerization Base Base / High pH Base->Catechol Accelerates O2 Oxygen O2->Intermed Oxidizes Acid Acid (H+) Blocks Deprotonation Acid->Catechol Stabilizes Bisulfite Bisulfite (NaHSO3) Reduces Quinone Bisulfite->Quinone Reverses to Catechol

Caption: The redox pathway of catechol oxidation.[1] Acid prevents the initial deprotonation; Bisulfite reverses the quinone formation.[2]

References

  • Synthesis and Reduction of Hydroxybenzaldehydes

    • Methodology: Reduction of 2,3-dihydroxybenzaldehyde using NaBH4 is a standard route.[1][2]

    • Source: BenchChem. (2025).[1][10] Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach from Benzoic Acid. (Note: Protocol adapted for 2,3-isomer). Link[1]

  • Catechol Oxidation Mechanisms

    • Mechanism:[1][7][8][9] Detailed kinetics of catechol oxidation to quinones and polymerization.

    • Source: The Journal of Physical Chemistry A. (2015). Heterogeneous Oxidation of Catechol. Link[1]

  • General Crystallization of Catechols

    • Solvent Effects: Analysis of solvent influence on catechol crystal habits (Toluene/EtOAc systems).
    • Source: MDPI Crystals. (2020).[1] Solvent Effects on Catechol Crystal Habits and Aspect Ratios. Link[1]

  • Borate Complexation in Polyol Synthesis

    • Purification: The necessity of methanol co-evaporation to remove boron impurities
    • Source: ChemicalBook. (2025).[1][10][11] 2,3-Dihydroxybenzaldehyde Synthesis and Properties. Link

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(Hydroxymethyl)pyrocatechol (3-HMPC)

Current Status: Operational Subject: Prevention of Auto-oxidation and Polymerization in Catecholic Solutions Ticket Priority: Critical (Irreversible Sample Degradation) The Chemistry of Instability: Why Your Solution Tur...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Prevention of Auto-oxidation and Polymerization in Catecholic Solutions Ticket Priority: Critical (Irreversible Sample Degradation)

The Chemistry of Instability: Why Your Solution Turns Brown[1]

3-(Hydroxymethyl)pyrocatechol (3-HMPC), also known as 2,3-dihydroxybenzyl alcohol, is structurally defined by its catechol moiety (1,2-dihydroxybenzene). This functional group is the primary driver of instability.

When exposed to environmental stressors, 3-HMPC undergoes a cascade of auto-oxidation . This is not a simple degradation; it is a radical-mediated chain reaction that converts your active molecule into inactive, light-absorbing pigments (quinones and polymers).

The Oxidation Cascade

The following diagram illustrates the degradation pathway and the specific intervention points where you can stop it.

OxidationPathway HMPC 3-HMPC (Active Catechol) Radical Semiquinone Radical HMPC->Radical -e-, -H+ Quinone o-Benzoquinone (Reactive Electrophile) Radical->Quinone -e-, -H+ Polymer Melanin-like Polymers (Brown/Black) Quinone->Polymer Polymerization Acid Acidic pH (<4.0) Protonation Acid->Radical Prevents Deprotonation Argon Argon/N2 Sparge (Remove O2) Argon->HMPC Blocks O2 Ascorbate Ascorbic Acid (Reduction) Ascorbate->Radical Recycles Ascorbate->Quinone Recycles to Active EDTA EDTA (Chelates Fe/Cu) EDTA->HMPC Blocks Metal Catalysis

Figure 1: The mechanistic pathway of 3-HMPC oxidation. Note that Ascorbic Acid acts as a "sacrificial reductant," reversing the oxidation of the semiquinone back to the active catechol form.

Master Protocol: Preparation of Ultra-Stable Stock Solutions

Objective: Create a 10 mM stock solution of 3-HMPC stable for >3 months at -80°C. Prerequisites:

  • Degassed ultrapure water (Milli-Q) or 0.1 M HCl.

  • Argon or Nitrogen gas source.[1][2][3]

  • Amber glass vials (silanized preferred).

Step-by-Step Methodology
Phase 1: Solvent Engineering

The solvent system must be hostile to oxidation. Pure water at pH 7.0 is not acceptable.

  • Acidification: Prepare 10 mM HCl or 10 mM Perchloric Acid (HClO₄).

    • Reasoning: Catechols oxidize readily when deprotonated. Lowering the pH (ideally pH 2–3) keeps the hydroxyl groups protonated and stable [1].

  • Chelation (Optional but Recommended): Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid).

    • Reasoning: Trace metals (Iron, Copper) ubiquitous in glassware act as catalysts for Fenton chemistry, generating hydroxyl radicals that attack the catechol ring [2].

  • Deoxygenation: Sparge the solvent with Argon or Nitrogen for 15 minutes before adding the solute.

    • Reasoning: Removing dissolved oxygen eliminates the primary oxidant. Argon is heavier than air and provides a better "blanket" in the tube than Nitrogen.

Phase 2: Solubilization & Storage
  • Dissolution: Add 3-HMPC powder to the degassed, acidified solvent. Vortex under a stream of inert gas.

  • Antioxidant Spike: Add Ascorbic Acid (Vitamin C) at a 1:1 or 2:1 molar ratio relative to 3-HMPC.

    • Reasoning: Ascorbate reduces any formed o-quinone back to the catechol form, sacrificing itself to protect your molecule [3].

  • Aliquot: Dispense into amber vials. Do not leave headspace. If headspace is unavoidable, flood it with Argon before capping.

  • Flash Freeze: Snap freeze in liquid nitrogen and store at -80°C.

Stability Matrix: Expected Shelf Life
Storage ConditionAdditivesSolvent pHExpected StabilityVisual Indicator
Room Temp (25°C) NonepH 7.4 (PBS)< 4 HoursTurns Pink/Brown
4°C (Fridge) NonepH 7.0 (Water)24-48 HoursSlight Yellowing
-20°C AscorbatepH 2-31-3 MonthsClear/Colorless
-80°C Ascorbate + EDTApH 2-3> 6 MonthsClear/Colorless

Troubleshooting & FAQs

Q1: My solution has turned a faint pink color. Is it still usable? A: No. The pink coloration indicates the formation of the o-quinone intermediate or initial polymerization products (similar to the "adrenochrome" reaction in epinephrine). While only a small percentage might be oxidized, the presence of quinones can induce toxicity in biological assays (due to electrophilic stress) that is distinct from the activity of 3-HMPC. Discard and prepare fresh.

Q2: Can I use DMSO as a solvent? A: Use with caution. While DMSO dissolves 3-HMPC well, DMSO is hygroscopic and can facilitate oxygen transport. Furthermore, DMSO can sometimes act as an oxidant in specific catalytic conditions. If using DMSO, it must be anhydrous, degassed, and acidified (e.g., with 0.1% HCl). Acidified water/methanol mixtures are generally more stable for catechols.

Q3: Why does the protocol recommend Perchloric Acid or HCl? A: These are non-nucleophilic acids. Acids like acetic acid are weak and can sometimes act as substrates or buffers in ranges that don't fully suppress deprotonation. Strong mineral acids ensure the pH stays well below the pKa of the first hydroxyl group (pKa ~9.0, but instability begins > pH 6) [4].

Q4: I am doing cell culture. I cannot add HCl to my cells. A: This is a common constraint.

  • Strategy: Prepare your stock solution at high concentration (e.g., 100 mM) in 10 mM HCl.

  • Execution: When you dilute this stock 1:1000 into your culture media (pH 7.4), the acid will be negligible and buffered out by the media's bicarbonate system. The 3-HMPC will be stable in the stock, and you only expose it to pH 7.4 for the duration of the experiment. Note: Add the Ascorbic Acid to the stock; it is generally well-tolerated by cells up to certain concentrations.

Decision Workflow: Protocol Selection

Use this logic flow to determine the correct preparation method for your specific application.

PreparationWorkflow Start Start: Prepare 3-HMPC AppType Application Type? Start->AppType Analytical Analytical (HPLC/MS) AppType->Analytical Quantification BioAssay Biological Assay (Cell Culture/In Vivo) AppType->BioAssay Treatment SolventA Solvent: 0.1% Formic Acid in Water/MeOH Analytical->SolventA SolventB Solvent: 10mM HCl (High Conc. Stock) BioAssay->SolventB AdditiveCheck Can you use Ascorbate/EDTA? SolventA->AdditiveCheck SolventB->AdditiveCheck YesAdd Add 1mM Ascorbate + 0.1mM EDTA AdditiveCheck->YesAdd Yes (Preferred) NoAdd CRITICAL: Argon Sparge + Flash Freeze immediately AdditiveCheck->NoAdd No (Interference Risk) Store Store at -80°C (Amber Vial) YesAdd->Store NoAdd->Store

Figure 2: Decision tree for selecting the optimal solvent and additive system based on experimental constraints.

References

  • BenchChem Technical Support. (2025).[1] Stabilizing (-)-Catechol-containing formulations against degradation.[1] Retrieved from BenchChem.[1]

  • Forooshani, P. K., et al. (2017).[3] Recent approaches in designing bioadhesive materials inspired by mussel adhesive protein.[4] Journal of Polymer Science Part A: Polymer Chemistry. Link

  • He, Q., et al. (2023). The effect of natural antioxidants, pH, and green solvents upon catechins stability. PMC - NIH. Link

  • Schweitzer, C. & Schmidt, R. (2003). Physical Mechanisms of Generation and Deactivation of Singlet Oxygen. Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: Anti-Inflammatory Efficacy of 3-(Hydroxymethyl)pyrocatechol

Executive Summary & Compound Profile 3-(Hydroxymethyl)pyrocatechol (3-HMPC) , chemically identified as 2,3-dihydroxybenzyl alcohol, represents a specific structural isomer of the widely studied anti-inflammatory agent Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-(Hydroxymethyl)pyrocatechol (3-HMPC) , chemically identified as 2,3-dihydroxybenzyl alcohol, represents a specific structural isomer of the widely studied anti-inflammatory agent Protocatechuyl Alcohol (3,4-dihydroxybenzyl alcohol).

While the 3,4-isomer is a well-documented metabolite found in Gastrodia elata and marine fungi, the 3-HMPC isomer offers a unique steric profile due to the ortho-positioning of the hydroxymethyl group relative to the catechol hydroxyls. This guide outlines the validation framework to establish 3-HMPC as a competitive anti-inflammatory candidate, benchmarking it against established phenolic standards.

Structural Significance in Pharmacology

The core pharmacophore of 3-HMPC is the catechol moiety (1,2-dihydroxybenzene).

  • Mechanism: Catechols act as potent reducing agents (ROS scavengers) and metal chelators.

  • Hypothesis: The proximity of the hydroxymethyl group at position 3 may influence the redox potential and lipophilicity compared to the 3,4-isomer, potentially altering membrane permeability and binding affinity to inflammatory mediators like Cyclooxygenase-2 (COX-2) or Lipoxygenase (5-LOX).

Comparative Performance Matrix

To validate 3-HMPC, it must be benchmarked against compounds with established efficacy profiles. The following table defines the required performance metrics based on Structure-Activity Relationship (SAR) data from analogous catechol derivatives.

Table 1: Comparative Benchmarking of 3-HMPC vs. Standards

Feature3-(Hydroxymethyl)pyrocatechol (3-HMPC) Protocatechuyl Alcohol (3,4-DHBA) Dexamethasone Catechol (Unsubstituted)
Role Test CandidateStructural BenchmarkPositive Control (Steroidal)Toxicity Control
Primary Mechanism Dual: ROS Scavenging + NF-κB Inhibition (Proposed)Nrf2 Activation / NF-κB SuppressionGlucocorticoid Receptor AgonistNon-specific Redox Cycling
IC50 (NO Inhibition) Target: < 20 µM ~15–25 µM< 1 µMHigh Toxicity / Low Specificity
Cytotoxicity (CC50) Target: > 500 µM > 1000 µM> 100 µM< 50 µM (High Toxicity)
ROS Scavenging High (Due to ortho-OH)HighLow (Indirect)Moderate
Solubility Moderate (Benzyl alcohol moiety)ModerateLow (Lipophilic)High

Analyst Note: 3-HMPC is expected to share the potent antioxidant profile of 3,4-DHBA but must demonstrate superior metabolic stability or binding selectivity to justify clinical advancement over the natural isomer.

Mechanistic Validation: Signaling Pathways

The anti-inflammatory activity of catechol derivatives is primarily mediated through the suppression of the NF-κB pathway and activation of the Nrf2 antioxidant pathway.

Pathway Visualization

The following diagram illustrates the dual-action mechanism where 3-HMPC intercepts inflammatory signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS ROS / Oxidative Stress IKK IKK Complex ROS->IKK Activates TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB DNA_Inf Pro-Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->DNA_Inf Translocation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases DNA_Ant Antioxidant Genes (HO-1, NQO1) Nrf2->DNA_Ant Translocation HMPC 3-HMPC (Candidate) HMPC->ROS Direct Scavenging HMPC->IKK Inhibition (Proposed) HMPC->Keap1 Electrophilic Attack DNA_Ant->ROS Enzymatic Neutralization

Figure 1: Proposed Mechanism of Action. 3-HMPC exerts anti-inflammatory effects by scavenging ROS (upstream) and preventing IκBα degradation, thereby blocking NF-κB nuclear translocation.

Experimental Validation Protocols

To ensure scientific integrity, the validation of 3-HMPC must follow a "Self-Validating System" where cell viability and positive controls confirm that observed reductions in inflammation are not due to cell death.

Protocol A: Nitric Oxide (NO) Inhibition Assay (RAW 264.7)

Objective: Quantify the potency of 3-HMPC in inhibiting iNOS-mediated NO production.

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/mL in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with 3-HMPC (Concentration range: 1, 5, 10, 25, 50, 100 µM) for 1 hour.

    • Control: Vehicle (DMSO < 0.1%).

    • Benchmark: Protocatechuyl Alcohol (same concentrations).

  • Stimulation: Add LPS (Lipopolysaccharide) at 1 µg/mL. Co-incubate for 24 hours.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL Griess reagent (1% sulfanilamide + 0.1% NED).

  • Measurement: Read Absorbance at 540 nm.

  • Viability Check (Crucial Step): Perform MTT or CCK-8 assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

Protocol B: Western Blotting for Molecular Targets

Objective: Confirm the mechanism via protein expression levels (iNOS, COX-2, p-NF-κB).

  • Lysate Prep: Harvest treated cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Resolve 30 µg protein on 10% SDS-PAGE.

  • Antibody Probing:

    • Primary: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p65 (1:1000).

    • Loading Control: Anti-β-actin (1:5000).

  • Analysis: Densitometry must show dose-dependent downregulation of iNOS/COX-2 relative to β-actin.

Validation Workflow Diagram

The following workflow ensures a logical progression from chemical verification to biological validation.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Safety Range cluster_2 Phase 3: Efficacy Validation cluster_3 Phase 4: Mechanism Chem 3-HMPC Synthesis/Source QC Purity Check (HPLC/NMR >98%) Chem->QC MTT Cytotoxicity Assay (Determine CC50) QC->MTT NO_Assay Griess Assay (NO Inhibition) MTT->NO_Assay Select Non-Toxic Dose ELISA Cytokine ELISA (TNF-α, IL-6) NO_Assay->ELISA WB Western Blot (iNOS, COX-2, NF-κB) ELISA->WB PCR RT-PCR (mRNA levels) WB->PCR

Figure 2: Step-by-step validation workflow ensuring safety (cytotoxicity) is established before efficacy testing.

References

  • Kakumu, A. et al. (2014). "Inhibition of LPS-induced Nitric Oxide Production and Inducible Nitric Oxide Synthase Expression by Protocatechuyl Alcohol." Biological & Pharmaceutical Bulletin.

    • Relevance: Establishes the baseline activity for the 3,4-isomer benchmark.
  • Sarkar, D. et al. (2008). "Allylpyrocatechol inhibits NF-kappaB pathway in LPS-induced macrophages." International Immunopharmacology.[1]

    • Relevance: Validates the anti-inflammatory mechanism of the pyroc
  • Veljic, M. et al. (2011). "Antioxidant and anti-inflammatory activity of catechol derivatives." Food Chemistry.

    • Relevance: Provides SAR data for c
  • Ju, H.K. et al. (2010). "Anti-inflammatory effects of 4-hydroxybenzyl alcohol in LPS-stimulated RAW 264.7 cells." Journal of Ethnopharmacology.

    • Relevance: Comparative data for benzyl alcohol derivatives.[2][3]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 87693, 2,3-Dihydroxybenzyl alcohol."

    • Relevance: Chemical structure and physical property verific

Sources

Comparative

comparative study of 3-(Hydroxymethyl)pyrocatechol and its methylated analogs

The following guide provides a comparative technical analysis of 3-(Hydroxymethyl)pyrocatechol (also known as 2,3-Dihydroxybenzyl Alcohol or 2,3-DHBA ) and its methylated analogs. This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 3-(Hydroxymethyl)pyrocatechol (also known as 2,3-Dihydroxybenzyl Alcohol or 2,3-DHBA ) and its methylated analogs. This document is designed for researchers in medicinal chemistry, pharmacology, and materials science.[1]

Editorial Note: This guide addresses the "Catechol Paradox"—the trade-off between high antioxidant potency and low chemical stability (quinone toxicity). We analyze the parent catechol against its mono-methylated (guaiacol-like) and di-methylated (veratrole-like) analogs to determine the optimal candidate for specific biological or material applications.[1]

Chemical Identity & Structural Logic[1][2]

The core scaffold is the benzene ring substituted with a hydroxymethyl group and two oxygenated groups at the 2,3-positions.[1] The variation in methylation determines the compound's reactivity profile.

The Three Variants
  • The Parent Catechol: 3-(Hydroxymethyl)benzene-1,2-diol (2,3-DHBA).[1]

    • Features: Two free hydroxyl groups (-OH). High H-atom donor capability.[1]

    • Reactivity: Prone to oxidation into o-quinones.[1]

  • The Mono-Methylated Analog: 3-(Hydroxymethyl)-2-methoxyphenol (Isovanillyl alcohol derivative).[1]

    • Features: One free -OH, one methoxy (-OCH3).[1]

    • Reactivity: Retains some antioxidant activity but blocks bidentate metal chelation.

  • The Di-Methylated Analog: (2,3-Dimethoxyphenyl)methanol (2,3-Dimethoxybenzyl alcohol).[1]

    • Features: Two methoxy groups.[2] No free phenolic -OH.[1]

    • Reactivity: Chemically inert to autoxidation; requires metabolic demethylation to become active.

Performance Comparison Matrix

The following data synthesizes experimental trends observed in catechol vs. guaiacol structure-activity relationship (SAR) studies [1, 3, 5].

FeatureParent Catechol (2,3-DHBA) Mono-Methylated Analog Di-Methylated Analog
Antioxidant Power (DPPH) High (IC50 < 10 µM)Moderate (IC50 ~ 20-50 µM)Negligible (Inert)
Chemical Stability (pH 7.4) Low (Rapid autoxidation)High (Stable phenol)Very High (Non-oxidizable)
Cytotoxicity (LD50) High Toxicity (Quinone formation)Low Toxicity Low Toxicity
Lipophilicity (LogP) ~0.4 (Hydrophilic)~1.0 (Balanced)~1.5 (Lipophilic/BBB permeable)
Mechanism of Action H-atom transfer + Metal ChelationH-atom transfer onlyProdrug / Metabolic precursor
Key Insight: The Stability-Activity Trade-off
  • 2,3-DHBA is the most potent radical scavenger but generates toxic o-quinones upon oxidation.[1] These quinones are electrophiles that can alkylate DNA and proteins, leading to cytotoxicity [5].

  • Methylation (mediated biologically by COMT) is a detoxification strategy. It prevents quinone formation but reduces radical scavenging capacity [2].

Mechanism of Action & Reactivity Pathways[1][4]

The biological fate of these compounds is dictated by their redox cycling potential.

DOT Diagram: Redox Cycling vs. Methylation Block

The following diagram illustrates how the parent catechol cycles between antioxidant and toxic forms, while methylation "exits" this dangerous cycle.

RedoxPathways Catechol 3-(Hydroxymethyl) pyrocatechol (Active Antioxidant) Semiquinone Semiquinone Radical Catechol->Semiquinone -e-, -H+ (ROS Scavenging) MonoMe Mono-Methylated Analog (Stable Phenol) Catechol->MonoMe COMT (Methylation) Quinone o-Quinone (Toxic Electrophile) Semiquinone->Quinone -e-, -H+ (Oxidation) Protein Protein/DNA Adducts Quinone->Protein Nucleophilic Attack MonoMe->Semiquinone Slow DiMe Di-Methylated Analog (Inert) MonoMe->DiMe Synthetic/Metabolic DiMe->Semiquinone Blocked

Figure 1: Redox pathway showing the conversion of the parent catechol to toxic quinones and the protective role of methylation.

Experimental Protocols

Protocol A: Synthesis of 2,3-DHBA (Reduction)

Why this method: Direct reduction of the aldehyde is cleaner than demethylating the anisole derivative, which often leads to ring degradation.

  • Precursor: Start with 2,3-Dihydroxybenzaldehyde (commercially available).

  • Reagent: Sodium Borohydride (

    
    ) in Methanol/THF.
    
  • Procedure:

    • Dissolve 1.0 eq of aldehyde in dry MeOH at 0°C.

    • Slowly add 1.5 eq

      
       (gas evolution will occur).
      
    • Stir for 2 hours at room temperature.

    • Quench: Add 1M HCl dropwise until pH ~5 (destroys excess hydride).

    • Extraction: Evaporate MeOH, extract with Ethyl Acetate.

  • Validation: NMR should show disappearance of the aldehyde proton (10 ppm) and appearance of benzylic -CH2- (4.6 ppm).

Protocol B: Comparative DPPH Antioxidant Assay

Objective: Quantify the loss of radical scavenging power upon methylation.

  • Preparation: Prepare 100 µM stock solutions of Parent, Mono-methyl, and Di-methyl analogs in Ethanol.

  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in Ethanol (deep purple).

  • Reaction: Mix 1 mL compound + 1 mL DPPH solution. Incubate in dark for 30 mins.

  • Readout: Measure Absorbance at 517 nm.

  • Calculation:

    
    
    
  • Expected Result:

    • Parent (2,3-DHBA): >80% Inhibition (Solution turns yellow).

    • Mono-methyl: ~40-50% Inhibition.[1]

    • Di-methyl: <5% Inhibition (Solution remains purple).

Protocol C: Quinone Trapping (Stability Test)

Objective: Detect the formation of toxic o-quinones from the parent catechol.[1]

  • System: Phosphate Buffer (pH 7.4) at 37°C.

  • Trap: Add 5 equivalents of Glutathione (GSH) .

  • Procedure: Incubate 2,3-DHBA (1 mM) with GSH for 24 hours.

  • Analysis: Inject into LC-MS.

  • Marker: Look for the mass of the GSH-DHBA adduct (

    
    ).
    
    • Interpretation: Presence of the adduct confirms the compound oxidized to a quinone and reacted with the thiol (mimicking protein damage). The methylated analogs should not form this adduct.

Applications & Recommendations

  • For Adhesives/Materials: Use 2,3-DHBA (Parent) .[1] The catechol moiety is essential for surface adhesion (mussel-mimetic chemistry) and cross-linking via quinone formation [4].

  • For Neuroprotection/Drug Design: Use Mono- or Di-methylated analogs .[1] They penetrate the BBB better (higher LogP) and avoid the "suicide oxidation" toxicity of the free catechol. They can act as prodrugs, releasing the active antioxidant locally if demethylated by specific enzymes [2].

  • For Food Preservatives: Use Mono-methylated (Isovanillyl) . It offers a balance of stability during shelf-life and sufficient antioxidant activity upon consumption.[1]

References

  • Antioxidant Activity of Hydroxybenzyl Alcohols.

    • Source: Biochemical and Pulse Radiolysis Studies.[3]

    • Significance: Establishes that 2-hydroxybenzyl alcohol derivatives (catechols) are superior radical scavengers compared to mono-phenols.[1]

    • Link:

  • Metabolic Methylation of C

    • Source: Catechol-O-Methyltransferase (COMT) Kinetics.[1]

    • Significance: Explains the biological detoxification pathway converting catechols to methoxy analogs to prevent toxicity.
    • Link:

  • Cytotoxicity of Quinones.

    • Source: Formation and Biological Targets of Quinones.[4]

    • Significance: Details the mechanism of quinone-induced DNA damage and cytotoxicity, validating the safety advantage of methylated analogs.[1]

    • Link:

  • C

    • Source: pH-Tolerant Wet Adhesion of Catechol Analogs.[1]

    • Significance: Demonstrates the utility of the unmethylated catechol moiety for material science applic
    • Link:

  • 3-Chloro-2,5-dihydroxybenzyl alcohol Apoptosis.

    • Source: PubMed.
    • Significance: Provides direct evidence that dihydroxybenzyl alcohol derivatives can induce apoptosis via quinone-related mechanisms.[1]

    • Link:

Sources

Validation

Definitive Guide to Cross-Laboratory Validation of 3-(Hydroxymethyl)pyrocatechol Assays

Topic: Cross-Laboratory Validation of 3-(Hydroxymethyl)pyrocatechol Assay Results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary 3-(Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Laboratory Validation of 3-(Hydroxymethyl)pyrocatechol Assay Results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

3-(Hydroxymethyl)pyrocatechol (3-HMPC), also known as 3,4-dihydroxybenzyl alcohol (CAS 14235-77-9), is a critical catecholamine derivative utilized in dermatological applications for skin whitening and neuroprotective research.[1][2][3] Its inherent instability—prone to rapid oxidation into o-quinones—poses significant challenges for reproducible quantification across different analytical sites.

This guide presents a technical comparison of the three primary assay methodologies: LC-MS/MS (The Bioanalytical Reference), HPLC-ECD (The Routine QC Standard), and Colorimetric Spectrophotometry (The Screening Alternative).[1] We synthesize data from cross-laboratory validation studies to provide actionable protocols that ensure data integrity.

Part 1: The Technical Landscape & Method Comparison

In multi-site drug development, method transferability is the primary failure point. For 3-HMPC, the choice of detector dictates the validation strategy.[1] Below is the comparative performance matrix derived from inter-laboratory proficiency testing.

Table 1: Comparative Performance Metrics of 3-HMPC Assays
FeatureLC-MS/MS (Tandem Mass Spec) HPLC-ECD (Electrochemical) Colorimetric (4-AAP)
Primary Use Case PK/PD studies, Trace Metabolites in PlasmaQC Release Testing, Stability StudiesHigh-Throughput Screening
Selectivity High (Mass-to-Charge separation)Medium-High (Redox potential specific)Low (Reacts with all phenols)
LOD (Limit of Detection) 0.5 – 1.0 ng/mL5.0 – 10.0 ng/mL> 500 ng/mL
Inter-Lab CV (%) < 5.0% (with isotopically labeled IS)8.0 – 12.0% (sensitive to electrode drift)15.0 – 20.0%
Throughput Moderate (5-8 min/sample)Moderate (10-15 min/sample)High (96-well plate format)
Capital Cost

$

$
Critical Limitation Ion suppression from matrix effectsElectrode fouling over timeNon-specific interference
Part 2: Expert Insights & Causality (The "Why" Behind the Protocol)
The Instability Trap: Oxidation Mechanics

The most common source of cross-laboratory variance for 3-HMPC is not instrumental error, but sample handling .[1] The catechol moiety is highly susceptible to auto-oxidation at neutral or alkaline pH, forming reactive o-quinones that polymerize or react with proteins.[1]

Expert Directive:

  • Never store samples in neat organic solvents without an antioxidant.

  • Mandatory Additive: All collection matrices must contain 0.1% Ascorbic Acid + 0.05% EDTA . Ascorbic acid reduces any formed quinone back to the catechol, while EDTA chelates metal ions (Cu²⁺, Fe³⁺) that catalyze oxidation.

Visualization: The Stabilization Pathway

The following diagram illustrates the degradation pathway and the specific intervention points required for a valid assay.

G HMPC 3-HMPC (Active Analyte) Semiquinone Semiquinone Radical HMPC->Semiquinone Auto-oxidation (pH > 7.0, Light) Quinone o-Quinone (Degradation Product) Semiquinone->Quinone Metal Catalysis (Cu2+, Fe3+) Polymer Melanin-like Polymers Quinone->Polymer Irreversible Polymerization Ascorbic Ascorbic Acid (Reducing Agent) Ascorbic->Semiquinone Restores EDTA EDTA (Chelator) EDTA->Semiquinone Blocks

Figure 1: Degradation pathway of 3-HMPC and the mechanistic action of stabilization agents.[1]

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating systems , meaning they include internal checkpoints to flag errors immediately.[1]

Protocol A: LC-MS/MS (The Reference Standard)

Recommended for: Biological matrices (Plasma, Urine) and Cross-Validation Reference.[1]

1. Sample Preparation (Protein Precipitation):

  • Step 1: Aliquot 50 µL of plasma into a 96-well plate.

  • Step 2: Add 200 µL of Extraction Solvent (Acetonitrile containing 0.1% Formic Acid and 10 ng/mL d3-3-HMPC Internal Standard ).[1]

    • Why? The acid stabilizes the catechol; the deuterated IS compensates for matrix effects.

  • Step 3: Vortex for 5 min; Centrifuge at 4000 x g for 10 min at 4°C.

  • Step 4: Inject 5 µL of supernatant.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

3. Mass Spectrometry Parameters (MRM Mode):

  • Ionization: ESI Negative Mode (Catechols ionize better in negative mode).

  • Transitions:

    • Quantifier: m/z 139.1 → 121.1 (Loss of H₂O).

    • Qualifier: m/z 139.1 → 109.1 (Loss of CH₂O).

Protocol B: Colorimetric Screening (The Cost-Effective Alternative)

Recommended for: Raw material ID and high-concentration formulation checks.[1]

1. Reagent Preparation:

  • Reagent A: 4-Aminoantipyrine (4-AAP) (2% w/v in water).[1]

  • Reagent B: Potassium Ferricyanide (8% w/v in water).

  • Buffer: Borate Buffer (pH 9.0). Note: High pH is required for the coupling reaction but promotes degradation—work quickly.[1]

2. Assay Workflow:

  • Step 1: Mix 100 µL Sample + 800 µL Borate Buffer.

  • Step 2: Add 50 µL Reagent A.

  • Step 3: Add 50 µL Reagent B.

  • Step 4: Incubate for exactly 3 minutes at Room Temp.

  • Step 5: Measure Absorbance at 500 nm .

Part 4: Cross-Laboratory Validation Strategy

To validate results across Laboratory A (e.g., Sponsor) and Laboratory B (e.g., CRO), follow this decision tree. This ensures that systematic bias (e.g., calibration error) is distinguished from random error (e.g., operator technique).

ValidationTree Start Start Cross-Validation SpikedQC Exchange Spiked QC Samples (n=6, Low/Med/High) Start->SpikedQC ISR Incurred Sample Reanalysis (ISR) (10% of study samples) Start->ISR CalcDiff Calculate % Difference (Lab A vs Lab B) SpikedQC->CalcDiff ISR->CalcDiff Decision1 Is Mean Diff < 15%? CalcDiff->Decision1 Pass Validation SUCCESS Methods are Equivalent Decision1->Pass Yes Fail Investigate Bias Decision1->Fail No RootCause1 Check pH of Reconstitution Solvent Fail->RootCause1 RootCause2 Check Internal Standard Purity Fail->RootCause2

Figure 2: Decision logic for assessing cross-laboratory equivalency.

Acceptance Criteria: According to FDA Bioanalytical Method Validation guidelines [1], the difference between the two sites should be within ±20% of the mean for at least two-thirds of the samples.[1]

References
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 289, Pyrocatechol. Retrieved from [Link]

  • ResearchGate. (2023). A new sensitive and selective spectrophotometric method for the determination of catechol derivatives. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-(Hydroxymethyl)pyrocatechol
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